NU223612
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H55FN6O9 |
|---|---|
Molecular Weight |
891.0 g/mol |
IUPAC Name |
(2R)-N-[4-[1-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoyl]piperidin-4-yl]oxyphenyl]-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide |
InChI |
InChI=1S/C49H55FN6O9/c1-30(31-5-7-32(8-6-31)37-17-21-51-40-14-9-33(50)29-39(37)40)46(59)53-34-10-12-35(13-11-34)65-36-18-23-55(24-19-36)44(58)20-25-63-27-28-64-26-22-52-41-4-2-3-38-45(41)49(62)56(48(38)61)42-15-16-43(57)54-47(42)60/h2-4,9-14,17,21,29-32,36,42,52H,5-8,15-16,18-20,22-28H2,1H3,(H,53,59)(H,54,57,60)/t30-,31?,32?,42?/m1/s1 |
InChI Key |
PLYOHMQINGIYDN-LVMIGYEDSA-N |
Isomeric SMILES |
C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)OC5CCN(CC5)C(=O)CCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |
Canonical SMILES |
CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)OC5CCN(CC5)C(=O)CCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |
Origin of Product |
United States |
Foundational & Exploratory
NU223612: A Technical Deep Dive into its Mechanism of Action as an IDO1 Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of NU223612, a novel proteolysis targeting chimera (PROTAC) designed to degrade Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immunosuppressive enzyme implicated in cancer progression, making it a key target for therapeutic intervention.[1][2][3] this compound offers a distinct therapeutic strategy by not only inhibiting the enzymatic function of IDO1 but also by eliminating the protein entirely, thereby addressing its non-enzymatic roles in tumorigenesis.[1][2][4]
Core Mechanism: Targeted Protein Degradation
This compound operates as a heterobifunctional molecule, engineered to simultaneously bind to both IDO1 and an E3 ubiquitin ligase.[4] This dual binding induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to IDO1.[1] The polyubiquitinated IDO1 is then recognized and degraded by the proteasome, leading to a significant reduction in total IDO1 protein levels.[1][5]
The primary E3 ligase recruited by this compound is Cereblon (CRBN).[1][6] The degradation process is dependent on the ubiquitin-proteasome system, as inhibition of the proteasome with agents like MG132, or blocking the E1 ubiquitin-activating enzyme with MLN4924, ablates the degradation of IDO1 mediated by this compound.[1]
Dual Action: Inhibition of Enzymatic and Non-Enzymatic Functions
IDO1's role in cancer is multifaceted. Its enzymatic activity catabolizes tryptophan into kynurenine, leading to an immunosuppressive tumor microenvironment.[4][7] this compound dose-dependently inhibits this activity, resulting in decreased kynurenine levels.[1][6]
Beyond its enzymatic function, IDO1 possesses non-canonical, non-enzymatic activities that contribute to tumor progression, including the activation of the NF-κB signaling pathway.[1] this compound effectively mitigates these non-enzymatic functions.[1][4] Specifically, it has been shown to decrease the phosphorylation of the p65 subunit of NF-κB.[1] This demonstrates a comprehensive ablation of IDO1's pro-tumorigenic signaling.[4]
Quantitative Data Summary
The efficacy and binding characteristics of this compound have been quantified through various biophysical and cellular assays.
| Parameter | Value | Cell Line/System | Description |
| Binding Affinity (Kd) | |||
| IDO1 | 640 nM | In vitro | Affinity of this compound to the target protein IDO1.[1][6] |
| CRBN | 290 nM | In vitro | Affinity of this compound to the E3 ligase Cereblon.[1][6] |
| Ternary Complex (IDO1-NU223612-CRBN) | 117 nM | In vitro | Affinity of the fully formed ternary complex, indicating positive cooperativity.[1][2] |
| Degradation Potency (DC50) | |||
| U87 Glioblastoma Cells | 0.3290 µM | Cellular | Concentration of this compound required to degrade 50% of IDO1 protein.[6] |
| GBM43 Glioblastoma Cells | 0.5438 µM | Cellular | Concentration of this compound required to degrade 50% of IDO1 protein.[6] |
| Ternary Complex Kinetics | |||
| Association Rate (kon) | 12,800 M⁻¹s⁻¹ | In vitro | Rate of formation of the ternary complex.[1][2] |
| Dissociation Rate (koff) | 0.0015 s⁻¹ | In vitro | Rate of breakdown of the ternary complex.[1][2] |
Experimental Protocols
The characterization of this compound involved several key experimental methodologies.
Bio-Layer Interferometry (BLI) for Binding Kinetics
-
Objective: To determine the binding affinities (Kd) and kinetic parameters (kon, koff) of this compound to IDO1 and CRBN, and to characterize the formation of the ternary complex.
-
Methodology:
-
Recombinant IDO1 and CRBN proteins are utilized.
-
One of the proteins (e.g., CRBN) is immobilized on an amine-reactive biosensor.
-
The biosensor is dipped into solutions containing the analyte (e.g., this compound) at various concentrations to measure association.
-
The biosensor is then moved to a buffer-only solution to measure dissociation.
-
For ternary complex analysis, a pre-incubated complex of this compound and CRBN is used as the analyte for binding to immobilized IDO1.
-
Sensorgrams are generated and fitted to a 1:1 kinetic model to calculate kon, koff, and Kd. Assays are typically performed at 30 °C in PBS with a small percentage of DMSO.[1][2]
-
Western Blotting for Protein Degradation
-
Objective: To quantify the dose-dependent degradation of IDO1 protein in various cell lines upon treatment with this compound.
-
Methodology:
-
Cancer cell lines (e.g., U87, GBM43) are cultured and stimulated with interferon-gamma (IFNγ) to induce IDO1 expression.[2]
-
Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).[6]
-
Total protein is extracted from the cells, and protein concentration is normalized.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for IDO1, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
A loading control protein (e.g., GAPDH or β-actin) is also probed to ensure equal protein loading.
-
The protein bands are visualized using a chemiluminescent substrate, and band intensities are quantified to determine the extent of IDO1 degradation.
-
Kynurenine (Kyn) Production Assay
-
Objective: To measure the enzymatic activity of IDO1 by quantifying the production of its metabolite, kynurenine.
-
Methodology:
-
IFNγ-stimulated cells are treated with this compound.
-
The cell culture supernatant is collected.
-
The kynurenine in the supernatant is converted to a stable product that can be colorimetrically detected. This is often achieved by reacting with p-dimethylaminobenzaldehyde (Ehrlich's reagent).
-
The absorbance is measured at a specific wavelength, and the concentration of kynurenine is determined by comparison to a standard curve. A decrease in kynurenine levels indicates inhibition of IDO1 enzymatic activity.[1]
-
Conclusion
This compound represents a significant advancement in the targeting of IDO1. Its mechanism as a PROTAC allows for the catalytic degradation of the IDO1 protein, offering a more sustained and complete inhibition of its functions compared to traditional small molecule inhibitors. By effectively removing the IDO1 protein, this compound abrogates both the immunosuppressive enzymatic activity and the pro-tumorigenic non-enzymatic signaling of IDO1. The quantitative data underscores its potency in inducing degradation and forming the necessary ternary complex. The detailed experimental protocols provide a framework for the continued investigation and development of this and similar protein-degrading therapeutics. The ability of this compound to penetrate the blood-brain barrier further highlights its potential for treating aggressive brain tumors like glioblastoma.[6]
References
- 1. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. NU-223612 | PROTACs & Other Degraders | 2759420-43-2 | Invivochem [invivochem.com]
- 7. frontiersin.org [frontiersin.org]
NU223612: A Technical Guide to a Novel IDO1 Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunometabolic enzyme that plays a significant role in tumor immune evasion. It catalyzes the rate-limiting step in the conversion of tryptophan to kynurenine, leading to a suppressed tumor microenvironment.[1][2] IDO1 exerts its immunosuppressive effects through both its enzymatic activity, which depletes tryptophan and produces immunomodulatory kynurenine metabolites, and through non-enzymatic, non-canonical signaling functions.[2][3][4] Traditional small-molecule inhibitors have focused solely on the enzymatic function of IDO1 and have not yet demonstrated significant clinical success.[2][3]
This technical guide focuses on NU223612, a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the IDO1 protein.[2][3][5][6][7] As a heterobifunctional molecule, this compound simultaneously binds to IDO1 and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of IDO1.[3][4][5] This approach offers the advantage of eliminating both the enzymatic and non-enzymatic functions of IDO1, presenting a promising new strategy for cancer immunotherapy.[2][3][7][8] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound functions as a molecular bridge, facilitating the formation of a ternary complex between the IDO1 protein and the CRBN E3 ubiquitin ligase.[3] This proximity induces the transfer of ubiquitin from the E3 ligase to IDO1, marking it for degradation by the 26S proteasome.[3] This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple IDO1 proteins.[9]
The degradation of IDO1 by this compound effectively abrogates both its enzymatic and non-enzymatic functions. This includes the reduction of kynurenine production and the inhibition of IDO1-mediated non-canonical NF-κB signaling.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity and efficacy of this compound.
Table 1: In Vitro Degradation Efficacy
| Cell Line | DC50 (µM) | Dmax (%) | Reference |
| U87 (Glioblastoma) | 0.3290 | >90 | [2][3][6] |
| GBM43 (Glioblastoma) | 0.5438 | >90 | [2][3][6] |
Table 2: Binding Affinities (Kd)
| Binding Interaction | Kd (nM) | Method | Reference |
| This compound to IDO1 | 640 | Bio-layer Interferometry (BLI) | [5] |
| This compound to CRBN | 290 | Bio-layer Interferometry (BLI) | [4][5] |
| This compound/IDO1/CRBN Ternary Complex | 117 | Bio-layer Interferometry (BLI) | [3] |
Table 3: In Vivo Pharmacokinetics in Mice (25 mg/kg, i.p.)
| Compartment | Cmax (µM) | Half-life (h) | Reference |
| Plasma | 365 | 2.5 | [5] |
| Brain | 2 | 8.3 | [5] |
Signaling Pathways and Experimental Workflows
IDO1 Signaling and this compound Mechanism of Action
Figure 1: Mechanism of IDO1 signaling and this compound-mediated degradation.
Experimental Workflow for Evaluating this compound
Figure 2: General experimental workflow for the evaluation of this compound.
Detailed Experimental Protocols
Cell Culture and IDO1 Induction
-
Cell Lines: Human glioblastoma cell lines U87 and GBM43, among others, are suitable for these studies.[2][3][6] A variety of other cancer cell lines have also been shown to be responsive, including pancreatic (CD18, PANC-1), ovarian (OVCAR5, SKOV3), and prostate (PC3) cancer cells.[2][3][6]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for U87) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
IDO1 Induction: To induce IDO1 expression, cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing recombinant human interferon-gamma (IFNγ) at a concentration of 50 ng/mL.[6] Cells are incubated with IFNγ for 24 hours prior to treatment with this compound.[6]
Western Blotting for IDO1 Degradation
-
Treatment: Following IFNγ induction, cells are treated with varying concentrations of this compound (e.g., 0.01 to 30 µM) for 24 hours to determine the dose-dependent degradation of IDO1.[2][3][6]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[3] Lysates are incubated on ice for 30 minutes and then clarified by centrifugation at 16,000 x g for 15 minutes at 4°C.[3]
-
Protein Quantification: Protein concentration in the supernatant is determined using a bicinchoninic acid (BCA) assay.[3]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.[3]
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against IDO1 overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH) is also used. After washing with TBST, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. IDO1 levels are normalized to the loading control. The DC50 value is calculated by plotting the percentage of IDO1 degradation against the log concentration of this compound and fitting the data to a dose-response curve.
Kynurenine Production Assay (Ehrlich's Reagent)
-
Sample Collection: Following IFNγ induction and treatment with this compound for 24 hours, the cell culture supernatant is collected.[6]
-
Protocol:
-
To 100 µL of cell supernatant in a 96-well plate, add 50 µL of 30% trichloroacetic acid (TCA).
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[10]
-
Centrifuge the plate at 8,000 x g for 5 minutes to pellet precipitated proteins.[10]
-
Transfer 75 µL of the supernatant to a new 96-well flat-bottom plate.
-
Add 75 µL of freshly prepared Ehrlich's reagent (1% p-dimethylaminobenzaldehyde in glacial acetic acid) to each well.[10]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 492 nm using a microplate reader.[10]
-
-
Standard Curve: A standard curve is generated using known concentrations of L-kynurenine to quantify the amount of kynurenine in the samples.
Biolayer Interferometry (BLI) for Ternary Complex Formation
-
Objective: To measure the binding affinities (Kd) and kinetics of this compound to IDO1 and CRBN, and to characterize the formation and stability of the ternary complex.[3]
-
General Protocol Outline:
-
Immobilization: One of the proteins (e.g., biotinylated IDO1) is immobilized onto a streptavidin-coated biosensor tip.
-
Baseline: The biosensor is equilibrated in assay buffer (e.g., PBS with 0.5% DMSO) to establish a stable baseline.[3]
-
Association: The biosensor is dipped into a solution containing the analyte(s).
-
Binary Interaction: To measure the binding of this compound to IDO1, the analyte is this compound at various concentrations.
-
Ternary Complex Formation: To assess the formation of the ternary complex, the biosensor with immobilized IDO1 is first incubated with this compound and then moved to a solution containing CRBN. Alternatively, a pre-incubated mixture of this compound and CRBN can be used as the analyte.
-
-
Dissociation: The biosensor is moved back into the assay buffer to measure the dissociation of the bound analyte(s).
-
-
Data Analysis: The binding and dissociation curves are fitted to a 1:1 kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the binding affinity constant (Kd = koff/kon).[3] Positive cooperativity in ternary complex formation is indicated if the affinity of the ternary complex is greater than the binary affinities.[3]
Conclusion
This compound represents a significant advancement in the targeting of IDO1 for cancer therapy. By inducing the degradation of the IDO1 protein, it overcomes the limitations of traditional enzyme inhibitors by addressing both the enzymatic and non-enzymatic functions of IDO1. The data presented in this guide demonstrate its potency in degrading IDO1 in various cancer cell lines and its ability to engage its targets to form a stable ternary complex. The detailed protocols provided herein offer a framework for researchers to further investigate this compound and other IDO1-targeting PROTACs. The continued development of such protein degraders holds considerable promise for the future of cancer immunotherapy.
References
- 1. Identification of a Monovalent Pseudo-Natural Product Degrader Class Supercharging Degradation of IDO1 by its native E3 KLHDC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noncanonical NF-kappaB signaling in dendritic cells is required for indoleamine 2,3-dioxygenase (IDO) induction and immune regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 8. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.nau.edu [www2.nau.edu]
NU223612: A Technical Guide to its Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
NU223612 is a potent, brain-penetrant proteolysis targeting chimera (PROTAC) designed to induce the degradation of indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a critical immunometabolic enzyme implicated in tumor immune evasion through both its canonical enzymatic activity, the catabolism of tryptophan, and non-enzymatic signaling functions.[2][3][4] This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, presenting key data in a structured format and detailing experimental protocols for its synthesis and characterization.
Structure and Physicochemical Properties
This compound is a heterobifunctional molecule that consists of a ligand that binds to the target protein (IDO1), a ligand that recruits an E3 ubiquitin ligase (cereblon, CRBN), and a linker connecting these two moieties.[3][5] The IDO1-targeting ligand is derived from the potent inhibitor BMS-986205 (Linrodostat), while the E3 ligase-recruiting ligand is based on pomalidomide.[6][7][8]
Chemical Structure:
-
Systematic Name: (2S)-2-(4-(4-((4-(N-(4-chlorophenyl)-1H-1,2,3-triazole-1-carboxamido)methyl)phenoxy)methyl)piperidin-1-yl)-4-isopropoxy-5-methyl-6-(methylamino)pyrimidine
-
CAS Number: 2759420-43-2[1]
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the functionalization of the IDO1-targeting ligand and the E3 ligase ligand, followed by their conjugation via a linker. A representative synthetic scheme is outlined below, based on published literature.[6]
Synthesis of the Parental IDO1 Ligand (NU223618/BMS-986205)
The synthesis of the parental IDO1 inhibitor, NU223618 (also known as BMS-986205 or Linrodostat), is a precursor step. It is achieved by coupling a carboxylic acid intermediate with 4-chloroaniline.[9]
Synthesis of the Active IDO1-PROTAC this compound
The synthesis of this compound is a multi-step process that involves the initial functionalization of the IDO1-targeting ligand with a piperidine group through an ether linkage.[6] This is followed by a series of reactions to introduce the linker and finally couple it with the pomalidomide-based CRBN ligand.[6]
A simplified representation of the key synthetic steps:
-
Nucleophilic Aromatic Substitution: Reaction of 1-fluoro-4-nitrobenzene with 1-Boc-4-hydroxypiperidine in the presence of a base to form an ether linkage.[6]
-
Reduction of the Nitro Group: The nitro group is reduced to an amine.
-
Linker Attachment: A linker is attached to the newly formed amine.
-
Coupling with CRBN Ligand: The functionalized IDO1 ligand with the linker is then coupled to a pomalidomide derivative.
-
Deprotection: Removal of any protecting groups to yield the final product, this compound.
An inactive analog, NU226211, was also synthesized for use as a negative control. This was achieved by methylating the imide nitrogen of the thalidomide-based moiety, which prevents its binding to CRBN.[6][9]
Biological Activity and Quantitative Data
This compound potently induces the degradation of IDO1 protein in a dose-dependent manner across various cancer cell lines.[1][6][9] This degradation is mediated by the ubiquitin-proteasome system.[4][7]
Binding Affinity
| Target | Kd (nM) |
| IDO1 | 640[1] |
| CRBN | 290[1] |
In Vitro Degradation Activity
| Cell Line | DC50 (µM) |
| U87 (Glioblastoma) | 0.3290[1][6][9] |
| GBM43 (Glioblastoma) | 0.5438[1][6][9] |
DC50 is the concentration at which 50% of the target protein is degraded.
This compound has also been shown to effectively degrade IDO1 in a variety of other human cancer cell lines, including pancreatic (CD18, PANC-1), ovarian (OVCAR5, SKOV3), and prostate (PC3) cancer cells, as well as in patient-derived peripheral blood mononuclear cells (PBMCs).[1][6][9]
Mechanism of Action and Signaling Pathways
This compound functions as a PROTAC, bringing IDO1 into proximity with the E3 ubiquitin ligase cereblon (CRBN). This leads to the polyubiquitination of IDO1 and its subsequent degradation by the proteasome.[5]
Dual Inhibition of IDO1 Functions
A key feature of this compound is its ability to inhibit both the enzymatic and non-enzymatic functions of IDO1.[2][3][6]
-
Enzymatic Inhibition: this compound dose-dependently inhibits the catalytic activity of IDO1, leading to a decrease in the production of kynurenine from tryptophan.[1][6]
-
Non-Enzymatic Inhibition: IDO1 has been shown to possess non-canonical signaling functions, including the activation of the NF-κB pathway.[2][6] this compound effectively abrogates this non-enzymatic activity by degrading the IDO1 protein, leading to a reduction in phosphorylated NF-κB p65 levels.[6]
Signaling Pathway Diagram
References
- 1. NU-223612 | PROTACs & Other Degraders | 2759420-43-2 | Invivochem [invivochem.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 9. pubs.acs.org [pubs.acs.org]
NU223612 in Cancer Immunotherapy: A Technical Guide to a Novel IDO1-Targeting PROTAC
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunosuppressive enzyme that facilitates tumor immune evasion through both its canonical enzymatic activity and non-canonical signaling functions.[1][2] While traditional small-molecule inhibitors have targeted IDO1's enzymatic function, they have shown limited success in clinical trials, partly due to their inability to address non-enzymatic, pro-tumorigenic roles.[2][3] This has spurred the development of alternative therapeutic strategies, notably Proteolysis Targeting Chimeras (PROTACs).
This document details the technical profile of NU223612, a novel IDO1-targeting PROTAC designed to induce the complete degradation of the IDO1 protein.[1][3] this compound is a heterobifunctional molecule that links the IDO1 protein to the Cereblon (CRBN) E3 ubiquitin ligase, triggering the ubiquitin-proteasome system to eliminate IDO1.[1][4] This approach not only ablates the enzyme's tryptophan-catabolizing activity but also its non-enzymatic functions, such as the activation of NF-κB signaling.[1][2] Preclinical data demonstrates that this compound potently degrades IDO1 across multiple cancer cell lines, inhibits both enzymatic and non-enzymatic pathways, and shows therapeutic potential in glioblastoma models.[1][5]
The Rationale for Targeting IDO1 Degradation
IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[2][5] This process has two primary immunosuppressive effects within the tumor microenvironment (TME):
-
Tryptophan Depletion: The scarcity of this essential amino acid activates the GCN2 kinase pathway in effector T cells, leading to cell cycle arrest and anergy.[2][5]
-
Kynurenine Accumulation: Kynurenine and its metabolites act as signaling molecules, activating the Aryl Hydrocarbon Receptor (AhR), which promotes the differentiation of immunosuppressive regulatory T cells (Tregs).[2][5]
Beyond this enzymatic role, IDO1 possesses non-canonical, non-enzymatic functions that contribute to pro-tumorigenic signaling, including the activation of the NF-κB pathway.[1][2] Traditional IDO1 inhibitors fail to address these non-enzymatic activities. PROTACs like this compound offer a superior strategy by inducing complete protein degradation, thereby eliminating all functions of the target protein.[3][4]
Figure 1: Immunosuppressive mechanism of the IDO1 enzyme pathway.
This compound: Mechanism of Action
This compound is a heterobifunctional PROTAC derived from the IDO1 inhibitor linrodostat (BMS-986205) and conjugated to the E3 ligase ligand pomalidomide.[4][6] Its mechanism involves hijacking the cell's natural protein disposal system.
-
Ternary Complex Formation: this compound simultaneously binds to the IDO1 protein and the CRBN subunit of the E3 ubiquitin ligase complex.[1][7] This forms a transient ternary complex (IDO1-NU223612-CRBN).
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to tag IDO1 with a chain of ubiquitin molecules.[1][3]
-
Proteasomal Degradation: The polyubiquitinated IDO1 is then recognized and degraded by the 26S proteasome, releasing this compound to repeat the cycle.[1][3]
This catalytic mode of action allows substoichiometric amounts of the PROTAC to induce the degradation of a large amount of target protein.
Figure 2: Mechanism of this compound-mediated IDO1 degradation.
Preclinical Data and Quantitative Analysis
This compound has demonstrated potent and dose-dependent degradation of the IDO1 protein across a wide range of human cancer cell lines.[1][7]
Table 1: In Vitro Degradation of IDO1 by this compound
| Cell Line | Cancer Type | Key Result | Citation |
| U87, GBM43, GBM6 | Glioblastoma (GBM) | Dose-dependent degradation of IDO1 protein.[7] | [7] |
| KNS42, DIPG007 | Diffuse Intrinsic Pontine Glioma (DIPG) | Degrades endogenous IDO1 protein. | [1][7] |
| CD18, PANC-1 | Pancreatic Cancer | Dose-dependent degradation of IDO1.[7] | [7] |
| OVCAR5, SKOV3 | Ovarian Cancer | Dose-dependent degradation of IDO1.[7] | [7] |
| PC3 | Prostate Cancer | Dose-dependent degradation of IDO1.[7] | [7] |
| Patient PBMCs | N/A | Degrades IDO1 in peripheral blood mononuclear cells.[1] | [1] |
Table 2: Potency and Binding Affinity
| Parameter | Value | Cell Line / System | Description | Citation |
| DC50 | ~2.8 µM | U87 (GBM) | Concentration for 50% IDO1 degradation.[8] | [8] |
| IC50 | ~1.1 µM | N/A | Concentration for 50% enzymatic inhibition.[8] | [8] |
| Ternary Complex Kd | 117 nM | In Vitro (Biolayer Interferometry) | Binding affinity of the IDO1-NU223612-CRBN complex.[7] | [7] |
| Ternary Complex t1/2 | 462 s | In Vitro (Biolayer Interferometry) | Stability (half-life) of the ternary complex.[7] | [7] |
In addition to its degradation ability, this compound effectively inhibits both the enzymatic and non-enzymatic functions of IDO1. It dose-dependently reduces kynurenine levels in IFNγ-stimulated glioblastoma cells and decreases the phosphorylation of the p65 subunit of NF-κB, a key marker of its non-enzymatic signaling activity.[1][7]
Key Experimental Methodologies
The characterization of this compound involved several key experimental protocols.
IDO1 Protein Degradation Assay (Western Blot)
-
Cell Culture and Stimulation: Human glioblastoma cells (e.g., U87) are cultured and pre-stimulated with interferon-gamma (IFNγ, e.g., 50 ng/mL) to induce IDO1 expression.[7][9]
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1, 1, and 10 µM) for a specified duration (e.g., 24 hours).[1][7]
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies against IDO1 and a loading control (e.g., GAPDH).
-
Detection and Quantification: Membranes are incubated with secondary antibodies and visualized. Band intensities are quantified to determine the level of IDO1 protein relative to the loading control.[4]
Figure 3: Experimental workflow for Western Blot analysis of IDO1 degradation.
Ternary Complex Formation Assay (Biolayer Interferometry)
-
Objective: To measure the binding kinetics and affinity of the IDO1, this compound, and CRBN ternary complex.[1]
-
Protocol Outline:
-
Complex Pre-incubation: this compound (e.g., 1.4 µM) is pre-incubated with a molar excess of CRBN protein to form the this compound-CRBN binary complex.[7]
-
Analyte Preparation: Serial dilutions of the pre-incubated complex are prepared.
-
Binding Measurement: The kinetics of association and dissociation between the this compound-CRBN complex and the IDO1 protein are monitored using biolayer interferometry sensors at a controlled temperature (e.g., 30 °C).[1][7]
-
Data Analysis: Kinetic data is analyzed to calculate the association (k_on), dissociation (k_off), and equilibrium dissociation (K_d) constants, as well as the complex half-life (t_1/2).[7]
-
In Vivo Efficacy Study
-
Animal Model: C57BL/6 mice are used for syngeneic tumor models.[1]
-
Tumor Implantation: Mice are intracranially injected with syngeneic murine glioma cells (e.g., GL261).[1][9]
-
Treatment Regimen: Once tumors are established, mice are treated with this compound via intraperitoneal (i.p.) injection, once daily for a specified period (e.g., 3 weeks).[1]
-
Monitoring and Endpoints:
-
Toxicity: Mouse body weight is monitored every 2-3 days as a measure of general health.[1]
-
Pharmacokinetics: Serum samples are collected to quantify this compound levels via mass spectrometry.[1]
-
Efficacy: A primary endpoint is overall survival, with outcomes compared to vehicle-treated control groups.[1][2]
-
-
Results: Studies show that this compound treatment mediates a survival benefit in mice with established brain tumors and achieves robust IDO1 degradation within the intracranial tumor.[1][2]
Conclusion and Future Directions
This compound represents a significant advancement in targeting the immunosuppressive IDO1 pathway. By inducing complete protein degradation, it overcomes the key limitation of traditional enzyme inhibitors by ablating both the enzymatic and non-enzymatic functions of IDO1.[1][3] Its ability to degrade IDO1 in multiple cancer types, including in difficult-to-treat brain tumors, underscores its therapeutic potential.[1][5] The preclinical data strongly supports this compound as a highly potent IDO1 PROTAC suitable for further investigation in glioblastoma and other cancers where IDO1 is a driver of immune evasion.[3] Future work will likely focus on optimizing its pharmacokinetic properties and evaluating its efficacy in combination with other immunotherapies, such as immune checkpoint blockade.
References
- 1. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Targeted protein degradation with small molecules for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 9. jitc.bmj.com [jitc.bmj.com]
The PROTAC Approach for IDO1: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Proteolysis Targeting Chimera (PROTAC) technology to Indoleamine 2,3-dioxygenase 1 (IDO1), a critical immunometabolic checkpoint in oncology. By inducing the degradation of the IDO1 protein, PROTACs offer a promising therapeutic strategy that overcomes the limitations of traditional enzymatic inhibitors. This document provides a comprehensive overview of the core principles, experimental validation, and future directions of IDO1-targeting PROTACs.
Introduction to IDO1 and the Rationale for Degradation
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[1] In the tumor microenvironment, IDO1 is a key driver of immune suppression.[2][3] Its activity leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine, which promotes the generation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2][3] Beyond its enzymatic role, IDO1 also possesses non-enzymatic functions that contribute to immunosuppression.[4][5]
Conventional small-molecule inhibitors of IDO1 have shown limited clinical efficacy, potentially because they only block the enzyme's catalytic activity, leaving its non-enzymatic functions intact.[4][6] The PROTAC approach offers a paradigm shift by targeting the entire IDO1 protein for degradation, thereby eliminating both its enzymatic and non-enzymatic activities.[3][7]
The PROTAC Mechanism for IDO1 Degradation
IDO1-targeting PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to IDO1, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or Von Hippel-Lindau), and a flexible linker that connects the two.[8] This tripartite structure facilitates the formation of a ternary complex between IDO1, the PROTAC, and the E3 ligase.[5] Once this complex is formed, the E3 ligase ubiquitinates IDO1, marking it for recognition and subsequent degradation by the 26S proteasome.[8][9] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple IDO1 proteins.[3]
Figure 1: General mechanism of IDO1 degradation by a PROTAC.
Quantitative Data on IDO1 PROTACs
Several potent IDO1 PROTACs have been developed and characterized. The following tables summarize key quantitative data for some of the most notable examples.
| PROTAC Name | IDO1 Ligand | E3 Ligase Ligand | DC50 (µM) | Dmax (%) | Cell Line | Reference |
| PROTAC IDO1 Degrader-1 (2c) | Epacadostat | Pomalidomide (CRBN) | 2.84 | 93 | HeLa | [10] |
| NU223612 | BMS-986205 | Thalidomide (CRBN) | ~1-10 (Dose-dependent) | >90 | U87 GBM | [4] |
| NU227326 | BMS-986205 | Pomalidomide (CRBN) | 0.005 | >80 | U87 GBM | [8][11] |
DC50: Concentration resulting in 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.
| PROTAC Name | IC50 (nM) for IDO1 Inhibition | Cell Line | Reference |
| NU227326 | 1.7 | GBM cells | [12] |
| BMS-986205 (Inhibitor for comparison) | 0.5 | Cellular Assay | [4] |
IC50: Concentration resulting in 50% inhibition of the enzyme's catalytic activity.
IDO1 Signaling Pathways and PROTAC Intervention
IDO1 exerts its immunosuppressive effects through two primary pathways. The PROTAC approach aims to abolish both by degrading the IDO1 protein.
Figure 2: IDO1 signaling pathways and the point of intervention by PROTACs.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize IDO1 PROTACs, based on methodologies reported in the literature.[4][5]
Western Blot for IDO1 Degradation
Objective: To quantify the degradation of IDO1 protein in cells treated with a PROTAC.
Materials:
-
Human cancer cell line (e.g., HeLa, U87 glioblastoma).[4][10]
-
Recombinant human interferon-gamma (IFNγ) to induce IDO1 expression.[4]
-
IDO1 PROTAC of interest.
-
Proteasome inhibitor (e.g., MG132) as a control.[8]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-IDO1, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating cells with IFNγ (e.g., 50 ng/mL) for 24 hours.[4]
-
Treat the IFNγ-stimulated cells with various concentrations of the IDO1 PROTAC for a specified time (e.g., 24 hours).[4] Include a vehicle control and a positive control with a proteasome inhibitor to confirm proteasome-dependent degradation.[8]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize IDO1 levels to the loading control.
In Vivo Efficacy Study in a Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of an IDO1 PROTAC in a preclinical model.
Materials:
-
Immunocompromised mice (e.g., NSG mice for human cell line xenografts).[12]
-
Human glioblastoma cells (e.g., GBM43).[12]
-
IDO1 PROTAC formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Equipment for intraperitoneal (i.p.) injections.
Protocol:
-
Intracranially implant human glioblastoma cells into the mice.[4][12]
-
Allow tumors to establish for a set period.
-
Randomize mice into treatment and control groups.
-
Administer the IDO1 PROTAC (e.g., 10-100 mg/kg) or vehicle control via i.p. injection, typically 5 days a week for several weeks.[4]
-
Monitor mouse body weight and overall health regularly.[4]
-
At the end of the study, sacrifice the mice and harvest the tumors.
-
Analyze the tumors for IDO1 protein levels by Western blot or immunohistochemistry to confirm target engagement.[4]
-
Primary endpoint is typically overall survival.
Experimental Workflow for IDO1 PROTAC Development
The development and validation of an IDO1 PROTAC follows a structured workflow from initial design to in vivo testing.
Figure 3: A typical experimental workflow for the development of IDO1 PROTACs.
Conclusion and Future Directions
The PROTAC approach for targeting IDO1 represents a significant advancement in the field of cancer immunotherapy. By inducing the complete degradation of the IDO1 protein, these novel therapeutic agents can abolish both the enzymatic and non-enzymatic functions that contribute to an immunosuppressive tumor microenvironment.[4][5] Preclinical studies have demonstrated the high potency and in vivo efficacy of IDO1 PROTACs, particularly in models of glioblastoma.[4][8]
Future research will likely focus on optimizing the pharmacokinetic properties of IDO1 PROTACs to enhance their drug-like characteristics, including oral bioavailability and brain penetration.[4] Furthermore, combination therapies that pair IDO1 PROTACs with other immunotherapies, such as checkpoint inhibitors, may offer synergistic anti-tumor effects and will be a key area of investigation.[13] As our understanding of the complexities of the tumor microenvironment grows, the targeted degradation of key immunosuppressive proteins like IDO1 will undoubtedly play an increasingly important role in the development of next-generation cancer treatments.
References
- 1. fortislife.com [fortislife.com]
- 2. d-nb.info [d-nb.info]
- 3. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 4. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. frontiersin.org [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to NU223612 and its Effect on the Kynurenine Pathway
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunometabolic enzyme that plays a significant role in tumor immune evasion by catalyzing the first and rate-limiting step of the kynurenine pathway.[1] Traditional therapeutic strategies have focused on the enzymatic inhibition of IDO1, but these have largely failed to improve overall survival in cancer patients, partly due to the non-enzymatic, pro-tumorigenic functions of the IDO1 protein.[2][3] This guide details the mechanism and effects of this compound, a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of the IDO1 protein.[2][4] By completely removing the IDO1 protein, this compound not only ablates its enzymatic activity, thereby blocking the kynurenine pathway, but also eliminates its non-canonical signaling functions, offering a more comprehensive therapeutic approach.[5][6]
The Kynurenine Pathway in Oncology
The kynurenine pathway is the primary metabolic route for tryptophan catabolism in mammals.[7] In the tumor microenvironment (TME), upregulation of IDO1 initiates this pathway, converting tryptophan into N-formylkynurenine, which is then metabolized to kynurenine (Kyn).[8] This process has two major immunosuppressive effects:
-
Tryptophan Depletion : The depletion of local tryptophan starves effector T cells, leading to their anergy and cell cycle arrest.[1]
-
Kynurenine Accumulation : The buildup of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR), promoting the differentiation of regulatory T cells (Tregs) and suppressing anti-tumor immunity.[1][7]
Beyond its enzymatic role, the IDO1 protein itself possesses non-canonical, non-enzymatic functions that contribute to tumor progression, including the activation of NF-κB signaling.[1][5]
This compound: A PROTAC-Mediated IDO1 Degrader
This compound is a heterobifunctional PROTAC molecule designed to specifically target IDO1 for degradation.[4] It consists of three key components:
-
An IDO1-targeting ligand derived from the competitive inhibitor BMS-986205 (linrodostat).[3]
-
A ligand for the E3 ubiquitin ligase Cereblon (CRBN) , based on pomalidomide.[3][5]
-
A linker that connects the two ligands, optimizing the formation of a ternary complex between IDO1 and CRBN.[4]
By simultaneously binding to IDO1 and CRBN, this compound brings the E3 ligase machinery into close proximity with the IDO1 protein. This induces the polyubiquitination of IDO1, marking it for destruction by the 26S proteasome. This degradation-based mechanism is catalytic, allowing a single molecule of this compound to induce the destruction of multiple IDO1 proteins.[1][6]
Quantitative Effects of this compound on IDO1
This compound potently and efficiently degrades IDO1 protein in a dose-dependent manner across multiple human cancer cell lines. Its efficacy is commonly measured by its DC₅₀ value, the concentration required to degrade 50% of the target protein.
| Parameter | Cell Line | Value | Citation |
| DC₅₀ | U87 (Glioblastoma) | 0.33 μM | [3] |
| DC₅₀ | GBM43 (Glioblastoma) | 0.54 μM | [3] |
| Time to Onset | U87 & GBM43 | Degradation begins at 16 hours | [5] |
| Duration of Effect | U87 & GBM43 | Sustained for at least 96 hours | [5] |
| Specificity | U87 & GBM43 | No degradation of TDO2 protein observed | [5] |
Table 1: Quantitative Degradation Parameters for this compound
Furthermore, this compound effectively inhibits the enzymatic function of IDO1, leading to a dose-dependent reduction in kynurenine production in interferon-gamma (IFNγ)-stimulated glioblastoma cells.[5]
Ablation of Non-Enzymatic IDO1 Functions
A key advantage of this compound over traditional inhibitors is its ability to eliminate the non-enzymatic functions of the IDO1 protein.[5] Studies have shown that IDO1 can promote tumorigenesis through signaling pathways independent of its catalytic activity, such as the NF-κB pathway. This compound treatment leads to a decrease in the phosphorylation of the NF-κB p65 subunit, an effect not seen with IDO1 enzyme inhibitors.[5] The PROTAC is also effective at degrading a catalytically inactive "enzyme-dead" mutant of IDO1, confirming its ability to remove the protein regardless of its metabolic potential.[5][9]
Key Experimental Protocols
The characterization of this compound involves several key methodologies. Below are summaries of the core experimental protocols.
Kynurenine Production Assay
-
Objective : To quantify the enzymatic activity of IDO1 by measuring its metabolic product, kynurenine.
-
Protocol :
-
Cell Seeding and Stimulation : Cancer cells (e.g., U87, GBM43) are seeded in appropriate culture plates. To induce IDO1 expression, cells are stimulated with 50 ng/mL of IFNγ for 24 hours.[5][9]
-
Compound Treatment : Cells are treated with a dose range of this compound or control compounds for a specified period (e.g., 24 hours).[5]
-
Supernatant Collection : The cell culture supernatant is collected.
-
Kynurenine Detection : 100 µL of supernatant is mixed with 50 µL of 30% trichloroacetic acid, vortexed, and centrifuged. 100 µL of the resulting supernatant is then mixed with an equal volume of Ehrlich’s reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Quantification : The absorbance is read at 490 nm. Kynurenine concentrations are determined by comparison to a standard curve.
-
Western Blotting for IDO1 Degradation
-
Objective : To visually assess and quantify the reduction in IDO1 protein levels following PROTAC treatment.
-
Protocol :
-
Cell Treatment : IFNγ-stimulated cells are treated with this compound at various concentrations and for different time points.[4]
-
Cell Lysis : Cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with a primary antibody against IDO1, followed by a secondary antibody conjugated to HRP. A loading control antibody (e.g., GAPDH) is used to ensure equal protein loading.[5]
-
Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the IDO1 protein levels relative to the loading control.
-
Mechanistic Confirmation of PROTAC Action
-
Objective : To confirm that IDO1 degradation is dependent on the ubiquitin-proteasome system.
-
Protocol :
-
Co-treatment with Inhibitors : IFNγ-stimulated cells are co-incubated with this compound and specific pathway inhibitors.[5]
-
Proteasome Inhibitor : MG132 is used to block the proteasome.
-
E1 Ligase Inhibitor : MLN4924 is used to inhibit the initial step of ubiquitination.
-
CRBN Ligand Competition : Excess pomalidomide is added to compete with this compound for binding to CRBN.
-
-
Analysis : Cell lysates are collected and analyzed by Western blotting for IDO1 protein levels. A rescue of IDO1 degradation in the presence of these inhibitors confirms the intended mechanism of action.[5]
-
Conclusion
This compound represents a significant advancement in targeting the kynurenine pathway for cancer therapy. As a highly potent and specific IDO1-degrading PROTAC, it overcomes key limitations of previous small-molecule inhibitors. By inducing the complete removal of the IDO1 protein, this compound effectively shuts down tryptophan catabolism to kynurenine and simultaneously eliminates the non-enzymatic, pro-tumorigenic signaling functions of IDO1.[5][6] This dual mechanism of action provides a more thorough and robust inhibition of the IDO1 pathway. The data presented here underscore the therapeutic potential of this compound and support its further development for the treatment of glioblastoma and other cancers characterized by IDO1 overexpression.[3]
References
- 1. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 5. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Bioinformatic Analysis of Kynurenine Pathway Enzymes and Their Relationship with Glioma Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
The Dual-Edged Sword of IDO1: Unraveling Non-Enzymatic Functions and Targeted Degradation by NU223612
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) has long been a focal point in cancer immunotherapy, primarily recognized for its enzymatic role in tryptophan catabolism, which fosters an immunosuppressive tumor microenvironment. However, a growing body of evidence illuminates the non-enzymatic, signaling functions of IDO1, which also contribute significantly to tumor progression and immune evasion. These non-canonical activities are not addressed by traditional enzymatic inhibitors, highlighting a critical gap in current therapeutic strategies. This whitepaper delves into the non-enzymatic functions of IDO1, focusing on its role as a signaling scaffold. We further explore NU223612, a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the IDO1 protein, thereby abrogating both its enzymatic and non-enzymatic activities. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on this compound's activity, and detailed experimental protocols to facilitate further research in this promising area of oncology.
Introduction: Beyond Tryptophan Depletion - The Non-Enzymatic Roles of IDO1
While the enzymatic activity of IDO1 and the subsequent production of kynurenine are well-established mechanisms of immune suppression, IDO1 also possesses non-canonical functions independent of its catalytic activity.[1][2] These functions are mediated through its ability to act as a signaling scaffold, particularly within the tumor microenvironment.
One of the key non-enzymatic roles of IDO1 involves its interaction with transforming growth factor-beta (TGF-β) signaling.[3][4][5] Within this pathway, IDO1 contains immunoreceptor tyrosine-based inhibitory motifs (ITIMs) that, upon phosphorylation, recruit Src homology 2 (SH2) domain-containing phosphatases, such as SHP-1 and SHP-2.[3][6] This interaction can subsequently activate the non-canonical NF-κB pathway, leading to a sustained immunosuppressive phenotype.[3][5] Furthermore, IDO1's signaling function has been linked to the activation of the PI3K pathway.[3][6]
The clinical failure of several IDO1 enzymatic inhibitors has underscored the importance of targeting these non-enzymatic functions.[2] This has led to the development of novel therapeutic strategies, such as PROTACs, which aim to eliminate the entire IDO1 protein.
This compound: A PROTAC-Mediated Approach to IDO1 Degradation
This compound is a potent PROTAC that orchestrates the degradation of the IDO1 protein.[1][7] It is a heterobifunctional molecule that simultaneously binds to IDO1 and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][7] This induced proximity facilitates the ubiquitination of IDO1, marking it for degradation by the proteasome.[8] By eliminating the IDO1 protein, this compound effectively inhibits both its enzymatic and non-enzymatic functions.[1][7]
Quantitative Data on this compound
The following tables summarize the key quantitative data characterizing the activity of this compound.
Table 1: Binding Affinities of this compound and Related Compounds
| Compound | Target | Binding Affinity (Kd) |
| This compound | IDO1 | 640 nM[1][7] |
| This compound | CRBN | 290 nM[1][7] |
| NU223618 (IDO1 ligand moiety) | IDO1 | 470 nM[1] |
| NU226211 | IDO1 | 1.1 µM[1] |
Table 2: Efficacy of this compound in IDO1 Degradation
| Cell Line | DC50 (50% Degradation Concentration) |
| U87 (Glioblastoma) | 0.3290 µM[7] |
| GBM43 (Glioblastoma) | 0.5438 µM[8] |
Table 3: Pharmacokinetic Properties of this compound
| Compartment | Half-life (t1/2) | Cmax |
| Plasma | 2.5 h[7] | 365 µM[7] |
| Brain | 8.3 h[7] | 2 µM[7] |
Signaling Pathways and Experimental Workflows
IDO1 Non-Enzymatic Signaling Pathway
The following diagram illustrates the non-enzymatic signaling cascade initiated by TGF-β and mediated by IDO1.
Figure 1: IDO1 Non-Enzymatic Signaling Pathway.
This compound Mechanism of Action: PROTAC-Mediated Degradation
This diagram outlines the process by which this compound induces the degradation of IDO1.
Figure 2: this compound Mechanism of Action.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and the non-enzymatic functions of IDO1.
Bio-layer Interferometry (BLI) for Binding Affinity
Objective: To determine the binding kinetics and affinity (Kd) of this compound to IDO1 and CRBN.
Materials:
-
BLI instrument (e.g., Octet RED96)
-
Streptavidin (SA) biosensors
-
Recombinant biotinylated IDO1 protein
-
Recombinant CRBN protein
-
This compound, NU223618, NU226211
-
Kinetics buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)
-
96-well black microplates
Procedure:
-
Hydration: Hydrate the SA biosensors in kinetics buffer for at least 10 minutes.
-
Immobilization: Load biotinylated IDO1 onto the SA biosensors to a response level of approximately 1-2 nm.
-
Baseline: Establish a stable baseline for the loaded biosensors in kinetics buffer for 60-120 seconds.
-
Association: Transfer the biosensors to wells containing serial dilutions of this compound (or other compounds) in kinetics buffer and record the association for 120-300 seconds.
-
Dissociation: Move the biosensors back to wells containing only kinetics buffer and record the dissociation for 300-600 seconds.
-
Data Analysis: Fit the association and dissociation curves to a 1:1 binding model using the instrument's analysis software to determine the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (Kd).
-
Repeat the procedure for CRBN binding, immobilizing biotinylated CRBN on the biosensors.
NF-κB (p65) Transcription Factor Activity Assay
Objective: To measure the effect of this compound on the DNA-binding activity of the NF-κB p65 subunit in nuclear extracts.
Materials:
-
NF-κB (p65) Transcription Factor Assay Kit (ELISA-based)
-
Nuclear extraction buffer
-
U87 glioblastoma cells
-
IFN-γ
-
This compound
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate U87 cells and stimulate with IFN-γ to induce IDO1 expression. Treat the cells with varying concentrations of this compound for 24 hours.
-
Nuclear Extraction: Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol for the nuclear extraction buffer.
-
ELISA Assay:
-
Add the prepared nuclear extracts to the wells of the ELISA plate, which are pre-coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Incubate to allow binding of active NF-κB p65.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody specific for the p65 subunit of NF-κB.
-
Incubate and wash.
-
Add the HRP-conjugated secondary antibody.
-
Incubate and wash.
-
Add the substrate and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Quantify the amount of active NF-κB p65 by comparing the absorbance of treated samples to untreated controls.
Co-Immunoprecipitation (Co-IP) of IDO1 and SHP-2
Objective: To determine the interaction between IDO1 and SHP-2 in cells.
Materials:
-
Cells expressing IDO1 (e.g., IFN-γ stimulated U87 cells)
-
Co-IP lysis/wash buffer
-
Anti-IDO1 antibody
-
Anti-SHP-2 antibody
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the cells in Co-IP buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-IDO1 antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-SHP-2 antibody to detect the co-immunoprecipitated protein.
-
As a control, probe a separate blot with an anti-IDO1 antibody to confirm the immunoprecipitation of IDO1.
-
Conclusion and Future Directions
The non-enzymatic functions of IDO1 represent a critical aspect of its role in cancer progression and immune evasion. The development of molecules like this compound, which induce the degradation of the entire IDO1 protein, offers a promising therapeutic strategy to overcome the limitations of traditional enzymatic inhibitors. By abrogating both the catalytic and signaling functions of IDO1, these degraders have the potential to deliver more profound and durable anti-tumor responses.
Future research should focus on further elucidating the downstream effectors of IDO1's non-enzymatic signaling in various cancer types. Additionally, the in vivo efficacy and safety profile of IDO1 degraders like this compound need to be thoroughly investigated in preclinical models and eventually in clinical trials. The detailed methodologies provided in this whitepaper are intended to empower researchers to explore these avenues and contribute to the development of next-generation cancer immunotherapies targeting the multifaceted roles of IDO1.
References
- 1. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [en.bio-protocol.org]
- 3. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [bio-protocol.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
An In-Depth Technical Guide to Blood-Brain Barrier Permeability Studies of NU223612
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the blood-brain barrier (BBB) permeability of NU223612, a novel proteolysis targeting chimera (PROTAC) designed to degrade indoleamine 2,3-dioxygenase 1 (IDO1) for the treatment of glioblastoma. This document outlines the available data on this compound, details relevant experimental protocols for assessing BBB permeability, and presents visual workflows to facilitate comprehension.
Introduction to this compound and its Significance
This compound is a promising therapeutic agent developed to target glioblastoma, a notoriously difficult-to-treat primary brain tumor.[1][2][3][4] A major obstacle in treating brain tumors is the blood-brain barrier, a highly selective semipermeable border of endothelial cells that prevents most drugs from reaching the central nervous system (CNS).[1][2] this compound has been specifically designed to overcome this challenge.[3] As a PROTAC, it functions by inducing the degradation of the IDO1 protein, which is implicated in the immunosuppressive tumor microenvironment.[5][6][7] Initial studies have confirmed that this compound is well-tolerated and penetrates the blood-brain barrier in animal models, leading to IDO1 degradation in brain tumors and a survival advantage in mice with malignant glioma.[1][2]
Quantitative Data on this compound Blood-Brain Barrier Permeability
While preclinical studies have qualitatively confirmed the BBB penetration of this compound, specific quantitative permeability data from the primary literature is not extensively detailed. Typically, BBB permeability is quantified using several key metrics. The following table outlines the types of data that are essential for a thorough assessment of a compound's ability to cross the BBB. Future studies on this compound would likely aim to populate such a table.
| Parameter | Description | Typical Units | In Vitro/In Vivo | Significance |
| Apparent Permeability (Papp) | The rate at which a compound crosses a cell monolayer. | cm/s | In Vitro | High Papp values suggest good passive diffusion or active transport across the BBB model. |
| Efflux Ratio | The ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction. | Unitless | In Vitro | A ratio greater than 2 indicates the compound is a substrate for efflux transporters (e.g., P-gp). |
| Brain-to-Plasma Ratio (Kp) | The ratio of the concentration of the compound in the brain to its concentration in the plasma at steady state. | Unitless | In Vivo | A Kp value > 1 suggests significant brain penetration. |
| Brain Uptake Clearance (Cl_in) | The volume of plasma from which the drug is completely removed into the brain per unit time. | mL/min/g | In Vivo | Measures the rate of unidirectional transport into the brain. |
| Percentage of Injected Dose per gram of brain (%ID/g) | The percentage of the total administered dose that reaches a gram of brain tissue at a specific time point. | %ID/g | In Vivo | Provides a direct measure of drug delivery to the brain. |
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
A variety of in vitro and in vivo models are employed to evaluate the BBB permeability of drug candidates like this compound.[8][9]
In vitro models are crucial for initial screening and mechanistic studies.[10][11][12][13]
-
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Principle: This cell-free assay assesses the passive diffusion of a compound across an artificial lipid membrane.
-
Methodology: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The donor compartment contains the test compound in a buffer solution. The acceptor compartment contains a buffer solution. After an incubation period, the concentration of the compound in both compartments is measured to determine the permeability coefficient.
-
-
Cell-Based Transwell Assays:
-
Principle: These assays utilize a monolayer of endothelial cells grown on a semipermeable membrane to mimic the BBB.[11][12]
-
Cell Lines: Commonly used cell lines include primary brain microvascular endothelial cells (BMECs), immortalized human brain endothelial cells (hCMEC/D3), or co-culture models with astrocytes and pericytes to better replicate the in vivo environment.[11][14]
-
Methodology:
-
Cells are seeded on the apical side of a Transwell insert.
-
The integrity of the cell monolayer is verified by measuring the transendothelial electrical resistance (TEER).[14][15]
-
The test compound (this compound) is added to the apical (donor) chamber.
-
At various time points, samples are taken from the basolateral (acceptor) chamber.
-
The concentration of the compound is quantified using a suitable analytical method (e.g., LC-MS/MS).
-
The apparent permeability coefficient (Papp) is calculated.
-
To assess active efflux, the experiment is also performed in the reverse direction (basolateral to apical).
-
-
In vivo studies in animal models provide the most accurate assessment of BBB permeability.[8]
-
Pharmacokinetic Studies in Rodents:
-
Principle: This method involves administering the compound to an animal and measuring its concentration in both the plasma and the brain over time.
-
Methodology:
-
This compound is administered to mice or rats via a relevant route (e.g., intraperitoneal or intravenous injection).[1][2]
-
At predetermined time points, blood and brain tissue are collected.
-
The brain is homogenized, and the compound is extracted.
-
The concentration of this compound in the plasma and brain homogenate is determined by LC-MS/MS.
-
The brain-to-plasma concentration ratio (Kp) is calculated.
-
-
-
In Situ Brain Perfusion:
-
Principle: This technique allows for the measurement of unidirectional transport across the BBB without the influence of peripheral metabolism and clearance.
-
Methodology:
-
An animal (typically a rat) is anesthetized, and the common carotid artery is cannulated.
-
A solution containing the test compound is perfused through the brain for a short period.
-
The brain is then removed, and the amount of compound that has entered the brain tissue is quantified.
-
The brain uptake clearance (Cl_in) is calculated.
-
-
Signaling Pathways and Visualizations
While specific signaling pathways governing this compound's transit across the BBB are not yet elucidated, the mechanism of action within the brain involves the ubiquitin-proteasome system to degrade IDO1.[3][5]
The following diagrams illustrate the typical workflows for assessing blood-brain barrier permeability.
Caption: Workflow for in vitro blood-brain barrier permeability assessment using a Transwell assay.
Caption: Workflow for in vivo pharmacokinetic study to determine brain-to-plasma ratio.
Once this compound crosses the blood-brain barrier, it engages its target, IDO1, and the E3 ligase cereblon (CRBN) to form a ternary complex. This proximity induces the ubiquitination of IDO1, marking it for degradation by the proteasome.
Caption: Simplified mechanism of action of this compound after crossing the blood-brain barrier.
Conclusion and Future Directions
This compound represents a significant advancement in the development of therapeutics for glioblastoma, largely due to its demonstrated ability to penetrate the blood-brain barrier.[1][2] While initial findings are promising, a more detailed quantitative characterization of its BBB permeability is warranted. Future research should focus on conducting the comprehensive in vitro and in vivo studies outlined in this guide to establish a complete pharmacokinetic and pharmacodynamic profile of this compound. This will be critical for its successful translation into clinical applications. Further investigation into the specific transport mechanisms involved in its passage across the BBB could also inform the design of future CNS-penetrant drugs.
References
- 1. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. [PDF] Methods to assess drug permeability across the blood‐brain barrier | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 11. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 14. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]
- 15. Assessing blood-brain barrier function using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of NU223612: A Brain-Penetrant IDO1 PROTAC
Introduction
NU223612 is a potent, first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key immunometabolic enzyme that suppresses the anti-tumor immune response through both its canonical enzymatic activity and non-canonical, non-enzymatic functions.[3][4] The enzyme's primary function is the catabolism of the essential amino acid tryptophan into kynurenine.[4][5] This process leads to a tumor microenvironment depleted of tryptophan, which causes T-cell anergy, and rich in kynurenine, which promotes the differentiation of regulatory T-cells, further dampening the immune response.[4][5]
Conventional therapeutic strategies have focused on small-molecule inhibitors of IDO1's enzymatic activity. However, these have shown limited success in clinical trials, potentially because they do not address the non-enzymatic, pro-tumorigenic signaling of the IDO1 protein.[3][6] PROTACs offer a novel therapeutic modality by hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate the entire target protein, thereby abrogating both its enzymatic and non-enzymatic functions.[4][7] this compound was developed as a brain-penetrant IDO1 degrader with significant therapeutic potential for intracranial tumors such as glioblastoma (GBM).[1][4]
Discovery and Design Rationale
The development of this compound stemmed from a rational design approach aimed at creating a library of PROTACs to identify a lead compound with optimal IDO1 degradation activity.[6][8] The design of this PROTAC library was based on the established heterobifunctional nature of PROTACs, which consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker.[4]
The IDO1-targeting ligand chosen for this library was BMS-986205 (also known as Linrodostat or NU223618), a potent and selective apo-IDO1 inhibitor.[1][6] The selection of BMS-986205 was strategic due to its favorable characteristics, including high selectivity and fewer hydrogen-bond donors compared to other IDO1 inhibitors like epacadostat, suggesting better cell permeability and potential for brain penetration.[1][2]
For the E3 ligase ligand, a derivative of pomalidomide was used, which is known to bind to the Cereblon (CRBN) E3 ligase.[1][9] A diverse library of approximately 100 IDO1-PROTACs was synthesized by connecting the IDO1 ligand to the CRBN ligand with linkers of varying composition and length.[6][8] Screening of this library in U87 human glioblastoma cells identified this compound as the most potent compound, demonstrating significant IDO1 protein degradation at a concentration of 100 nM.[6][8]
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between the IDO1 protein and the CRBN E3 ligase.[6] This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of IDO1 by the E3 ligase complex. The polyubiquitinated IDO1 is then recognized and degraded by the 26S proteasome.[3] This process of targeted protein degradation effectively eliminates IDO1 from the cell, thereby inhibiting both its enzymatic and non-enzymatic activities.[6] A negative control compound, NU226211, which contains a methylated thalidomide moiety that prevents binding to CRBN, was synthesized and shown to be incapable of degrading IDO1, confirming the CRBN-dependent mechanism of action.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Reference |
| Binding Affinity (Kd) to IDO1 | 640 nM | [10][11] |
| Binding Affinity (Kd) to CRBN | 290 nM | [10][11] |
| Ternary Complex Affinity (IDO1-NU223612-CRBN) | 117 nM | [6] |
| Cell Line | DC50 Value | Reference |
| U87 (Glioblastoma) | 0.3290 µM | [8][11] |
| GBM43 (Glioblastoma) | 0.5438 µM | [8][11] |
| Parameter | Brain Tissue | Plasma | Reference |
| Cmax | 2 µM | 365 µM | [10][11] |
| Half-life (t1/2) | 8.3 h | 2.5 h | [10][11] |
Experimental Protocols
Western Blotting for IDO1 Degradation
-
Cell Culture and Treatment: Human glioblastoma cell lines (U87 or GBM43) are cultured in appropriate media. To induce IDO1 expression, cells are stimulated with 50 ng/mL of human interferon-gamma (IFNγ) for 24 hours.[8] Following IFNγ stimulation, the cells are treated with varying concentrations of this compound (e.g., 0.01 µM to 30 µM) for another 24 hours.[8]
-
Protein Extraction: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against IDO1 overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) is also used.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software.
Biolayer Interferometry (BLI) for Ternary Complex Formation
-
IDO1 Immobilization: Recombinant human IDO1 protein is immobilized on an appropriate biosensor tip.
-
Binary Complex Formation: To measure the binding of this compound to CRBN, a binary complex is pre-formed by incubating this compound with a molar excess of CRBN (e.g., 25-fold) for 15 minutes at 30°C.[6][8]
-
Binding Measurement: The biosensor tip with immobilized IDO1 is dipped into solutions containing a dilution series of either this compound alone or the pre-formed this compound-CRBN binary complex.[6] The association and dissociation rates are monitored in real-time to determine the binding affinities (Kd).
In Vivo Efficacy Studies in a Glioblastoma Mouse Model
-
Animal Model: C57BL/6 mice are intracranially injected with syngeneic GL261 mouse glioma cells that overexpress mouse IDO1 cDNA.[6][10]
-
Dosing Regimen: Once tumors are established, mice are treated with this compound, typically administered via intraperitoneal (i.p.) injection. A common dosing schedule is 25 mg/kg, once daily, 5 days a week for 3 weeks.[10][11]
-
Efficacy Assessment: The primary endpoint is overall survival, which is monitored daily.[10][11] Body weight is also measured regularly to assess toxicity.[6]
-
Pharmacodynamic Analysis: To confirm target engagement in vivo, brain tumors can be harvested from a separate cohort of treated mice, and IDO1 protein levels are assessed by Western blotting or immunohistochemistry.
Mandatory Visualizations
Caption: Mechanism of action of this compound-mediated IDO1 degradation.
Caption: Experimental workflow for Western blot analysis of IDO1 degradation.
Caption: Dual inhibitory effects of this compound on IDO1 functions.
Biological Effects and Therapeutic Potential
This compound has demonstrated a range of biological effects that underscore its therapeutic potential.
-
Degradation of IDO1 in Diverse Cancer Cell Types: this compound effectively degrades IDO1 in a variety of human cancer cell lines, including those from glioblastoma, pancreatic cancer, ovarian cancer, and prostate cancer.[6][8] It also degrades IDO1 in patient-derived peripheral blood mononuclear cells (PBMCs).[6][8]
-
Inhibition of both Enzymatic and Non-Enzymatic IDO1 Functions: By degrading the IDO1 protein, this compound dose-dependently inhibits its enzymatic activity, leading to decreased levels of kynurenine in IFNγ-stimulated glioblastoma cells.[6][10] Crucially, it also ablates the non-enzymatic functions of IDO1. Specifically, this compound treatment significantly reduces the phosphorylation of the NF-κB p65 subunit and its subsequent DNA binding activity, a key non-canonical pro-tumorigenic pathway.[6]
-
In Vivo Antitumor Efficacy: In a syngeneic intracranial glioblastoma mouse model, treatment with this compound led to a significant increase in median overall survival and long-term survival for up to 45 days post-tumor cell injection.[10][11] This demonstrates that the degradation of IDO1 in vivo translates to a tangible therapeutic benefit.
-
Blood-Brain Barrier Penetration: A major challenge in treating brain tumors is the blood-brain barrier (BBB). Pharmacokinetic studies in mice revealed that this compound can cross the BBB, achieving a maximum concentration (Cmax) of 2 µM and a half-life of 8.3 hours in brain tissue.[6][10] This is a critical feature that distinguishes this compound and makes it a promising candidate for treating glioblastoma.
Conclusion
This compound represents a significant advancement in the targeting of IDO1 for cancer immunotherapy. As a potent, brain-penetrant PROTAC, it overcomes the limitations of previous IDO1 inhibitors by inducing the complete degradation of the IDO1 protein. This leads to the simultaneous inhibition of both the enzymatic and non-enzymatic functions of IDO1, resulting in robust anti-tumor efficacy in preclinical models of glioblastoma. The successful development of this compound has provided a strong proof-of-concept for the use of PROTACs in treating brain tumors and has paved the way for the rational design and optimization of second-generation IDO1 degraders with even greater potency and improved pharmacokinetic profiles.[2][3] The comprehensive characterization of this compound provides a valuable blueprint for the continued development of targeted protein degraders for oncology and other challenging therapeutic areas.
References
- 1. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. NU-223612 | PROTACs & Other Degraders | 2759420-43-2 | Invivochem [invivochem.com]
Methodological & Application
Application Notes and Protocols for NU223612 in Glioblastoma Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat.[1][2] A key mechanism contributing to the immunosuppressive tumor microenvironment in GBM is the expression of Indoleamine 2,3-dioxygenase 1 (IDO1).[3][4] IDO1 is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine, leading to T-cell apoptosis and the promotion of regulatory T cells, thus allowing cancer cells to evade the immune system.[3][4] Furthermore, IDO1 possesses non-enzymatic functions that also contribute to tumor progression.[1][5]
NU223612 is a novel proteolysis-targeting chimera (PROTAC) designed to specifically target IDO1 for degradation.[5][6] As a heterobifunctional molecule, this compound binds to both IDO1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the IDO1 protein by the proteasome.[5][6] This approach offers the advantage of eliminating both the enzymatic and non-enzymatic functions of IDO1, making it a promising therapeutic strategy for glioblastoma.[1][5]
These application notes provide detailed protocols for utilizing this compound in glioblastoma cell lines to study its effects on IDO1 degradation, cell viability, and relevant signaling pathways.
Mechanism of Action: this compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as an IDO1-targeting PROTAC.
Caption: Mechanism of this compound-mediated IDO1 degradation and its downstream effects.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in glioblastoma cell lines.
Table 1: Potency of this compound in IDO1 Degradation
| Cell Line | DC₅₀ (µM) |
| U87 | 0.3290[1] |
| GBM43 | 0.5438[1] |
| DC₅₀ represents the concentration of this compound required to degrade 50% of the IDO1 protein.[7] |
Table 2: Effect of this compound on Kynurenine Production
| Cell Line | Treatment | Kynurenine Levels |
| U87 | This compound | Dose-dependent decrease[1] |
| GBM43 | This compound | Dose-dependent decrease[1] |
| Kynurenine levels were measured in the supernatant of IFNγ-stimulated cells treated with this compound.[1] |
Experimental Protocols
General Cell Culture for Glioblastoma Lines (e.g., U87, GBM43)
-
Media Preparation: Culture glioblastoma cell lines such as U87MG or U373MG in Minimum Essential Medium Eagle alpha medium (MEM-α) or Roswell Park Memorial Institute medium (RPMI-1640), respectively.[8] Supplement the media with 10% fetal bovine serum (FBS).[8]
-
Incubation: Incubate cells in a humidified atmosphere at 37°C with 5% CO₂.[8]
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Protocol 1: IDO1 Induction and this compound Treatment
This protocol describes the induction of IDO1 expression in glioblastoma cells and subsequent treatment with this compound.
Caption: Workflow for IDO1 induction and this compound treatment in glioblastoma cells.
Materials:
-
Glioblastoma cells (e.g., U87, GBM43)
-
Complete culture medium
-
Recombinant human Interferon-gamma (IFNγ)
-
This compound
-
DMSO (vehicle control)
-
6-well or 12-well plates
Procedure:
-
Seed glioblastoma cells in appropriate multi-well plates and allow them to adhere overnight.
-
To induce IDO1 expression, treat the cells with 50 ng/mL of IFNγ for 24 hours.[1][7]
-
Prepare stock solutions of this compound in DMSO.
-
After the 24-hour IFNγ stimulation, remove the medium and add fresh medium containing the desired concentrations of this compound (e.g., 0.01 µM to 30 µM) or vehicle control (DMSO).[1][7]
-
Following treatment, harvest the cell lysates for Western blot analysis and collect the supernatant for kynurenine assays.
Protocol 2: Western Blot Analysis for IDO1 Degradation
Materials:
-
Treated cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IDO1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IDO1 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software to determine the extent of IDO1 degradation.
Protocol 3: Cell Viability (MTT) Assay
Materials:
-
Glioblastoma cells
-
96-well plates
-
This compound
-
Complete culture medium
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed glioblastoma cells in a 96-well plate and allow them to attach overnight.[9]
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Express the results as a percentage of viable cells relative to the vehicle-treated control cells.[9]
Concluding Remarks
This compound represents a significant advancement in the targeted therapy of glioblastoma by effectively promoting the degradation of IDO1. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular and molecular effects of this potent PROTAC in glioblastoma cell models. These studies will be crucial in further elucidating the therapeutic potential of this compound and informing its development for clinical applications.
References
- 1. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. The immunosuppressive role of indoleamine 2, 3-dioxygenase in glioblastoma: mechanism of action and immunotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Nanoformulation Shows Cytotoxicity against Glioblastoma Cell Lines and Antiangiogenic Activity in Chicken Chorioallantoic Membrane [mdpi.com]
Application Notes and Protocols for NU223612 in Pancreatic Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NU223612, a potent and specific proteolysis-targeting chimera (PROTAC) for the degradation of Indoleamine 2,3-dioxygenase 1 (IDO1), in pancreatic cancer research models. This compound offers a dual mechanism of action by not only inhibiting the enzymatic activity of IDO1 but also by eliminating the protein, thereby blocking its non-enzymatic signaling functions.[1][2] This makes it a valuable tool for investigating the role of IDO1 in pancreatic cancer pathogenesis and for preclinical evaluation of a novel therapeutic strategy.
IDO1 is a key immunosuppressive enzyme that is overexpressed in a variety of cancers, including pancreatic cancer.[1] It catabolizes the essential amino acid tryptophan into kynurenine, leading to a suppressed tumor microenvironment.[1][3] this compound has been demonstrated to effectively degrade IDO1 protein in human pancreatic cancer cell lines, including CD18 and PANC-1.[1][2]
Mechanism of Action
This compound is a heterobifunctional molecule that brings together the E3 ubiquitin ligase Cereblon (CRBN) and the target protein, IDO1. This proximity induces the polyubiquitination of IDO1, marking it for degradation by the 26S proteasome. This degradation effectively abrogates both the enzymatic and non-enzymatic functions of IDO1. The non-enzymatic functions of IDO1 have been linked to the activation of the NF-κB signaling pathway, which promotes tumor cell survival and proliferation.[1]
References
Application Notes and Protocols for Testing NU223612 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of NU223612, a proteolysis targeting chimera (PROTAC) designed to degrade Indoleamine 2,3-dioxygenase 1 (IDO1). The following sections detail the mechanism of action of this compound, protocols for key experiments, and data presentation guidelines.
Introduction to this compound
This compound is a heterobifunctional molecule that induces the degradation of the IDO1 protein.[1][2] IDO1 is a key immunosuppressive enzyme that plays a significant role in tumor immune evasion by catalyzing the conversion of tryptophan to kynurenine.[1][3] This enzymatic activity leads to a tumor microenvironment that suppresses T-cell function.[1][3] Beyond its enzymatic role, IDO1 also possesses non-enzymatic functions that contribute to pro-tumorigenic signaling, including the activation of the NF-κB pathway.[1][4] this compound is designed to counteract both of these functions by targeting the IDO1 protein for destruction.[5]
The mechanism of action of this compound involves recruiting the E3 ubiquitin ligase Cereblon (CRBN) to the IDO1 protein, forming a ternary complex.[4][6] This proximity facilitates the ubiquitination of IDO1, marking it for degradation by the proteasome.[4][5] This degradation effectively ablates both the enzymatic and non-enzymatic activities of IDO1.[1]
Key Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in inducing IDO1 degradation.
Data Presentation
Quantitative data from efficacy studies of this compound should be summarized in clear and concise tables for comparative analysis.
Table 1: In Vitro Degradation and Binding Affinity of this compound
| Parameter | Cell Line / Protein | Value | Reference |
| DC50 (IDO1 Degradation) | U87 Glioblastoma | 0.3290 µM | [4][6] |
| GBM43 Glioblastoma | 0.5438 µM | [4][6] | |
| Binding Affinity (Kd) | IDO1 | 640 nM | [4] |
| CRBN | 290 nM | [4] | |
| IDO1-NU223612-CRBN Ternary Complex | 117 nM | [6] |
Table 2: Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect |
| U87 | Glioblastoma | Dose-dependent IDO1 degradation.[4][6] |
| GBM43 | Glioblastoma | Dose-dependent IDO1 degradation.[4][6] |
| GBM6 | Glioblastoma | Endogenous IDO1 protein degradation.[6] |
| KNS42 | Pediatric DIPG | Endogenous IDO1 protein degradation.[6] |
| DIPG007 | Neurosphere Culture | Endogenous IDO1 protein degradation.[6] |
| CD18 | Pancreatic Cancer | Dose-dependent IDO1 degradation.[4][6] |
| PANC-1 | Pancreatic Cancer | Dose-dependent IDO1 degradation.[6] |
| OVCAR5 | Ovarian Cancer | Dose-dependent IDO1 degradation.[4][6] |
| SKOV3 | Ovarian Cancer | Dose-dependent IDO1 degradation.[6] |
| PC3 | Prostate Cancer | Dose-dependent IDO1 degradation.[4][6] |
| GL261 (IDO1-O/E) | Mouse Glioma | Dose-dependent IDO1 degradation.[4][6] |
| PBMCs | Human Blood | IDO1 degradation in patient-derived cells.[4][6] |
Experimental Protocols
Detailed methodologies for key cell-based assays to test the efficacy of this compound are provided below.
Western Blotting for IDO1 Degradation
This protocol is to determine the extent of IDO1 protein degradation following treatment with this compound.
References
- 1. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Monitoring NU223612-Mediated IDO1 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunosuppressive enzyme that plays a significant role in tumor immune evasion by catabolizing the essential amino acid tryptophan.[1][2] Targeting IDO1 for degradation presents a promising therapeutic strategy in oncology.[3][4] NU223612 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of IDO1.[5][6] This document provides a detailed protocol for utilizing Western blotting to quantitatively assess the degradation of IDO1 in cell-based assays following treatment with this compound. Additionally, it outlines the signaling pathway of this compound action and presents key quantitative data from relevant studies.
Introduction
IDO1 is an enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan degradation.[1][7] Its expression is often upregulated in various cancers, leading to a suppressed tumor microenvironment that facilitates immune escape.[2] Traditional approaches to targeting IDO1 have focused on enzymatic inhibition.[2] However, a newer strategy involves the use of PROTACs, such as this compound, to induce the complete degradation of the IDO1 protein.[3][4]
This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the IDO1 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6][8] This approach not only ablates the enzymatic function of IDO1 but also its non-enzymatic signaling activities.[5][9] Western blotting is a fundamental and widely used technique to monitor the levels of specific proteins in a sample, making it an ideal method to quantify the efficacy of IDO1 degradation by this compound.[10][11][12]
Signaling Pathway of this compound-Induced IDO1 Degradation
This compound functions by hijacking the cell's natural protein disposal system. The PROTAC molecule simultaneously binds to both IDO1 and the E3 ubiquitin ligase, CRBN, forming a ternary complex.[9] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase complex to IDO1. The polyubiquitinated IDO1 is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of this compound-induced IDO1 degradation.
Quantitative Data Summary
The efficacy of this compound in degrading IDO1 has been demonstrated in various cancer cell lines. The following table summarizes the dose-dependent degradation of IDO1 protein levels as determined by Western blot analysis.
| Cell Line | Treatment Conditions | DC50 (µM) | Reference |
| U87 (Glioblastoma) | 24 hours | 0.3290 | [5][6] |
| GBM43 (Glioblastoma) | 24 hours | 0.5438 | [5][6] |
| HeLa | Not Specified | 2.8 | [4] |
DC50: Concentration of the compound at which 50% of the target protein is degraded.
Experimental Workflow for Western Blot Analysis
The following diagram illustrates the key steps involved in the Western blot protocol to assess IDO1 degradation.
Caption: Western blot workflow for IDO1 degradation analysis.
Detailed Western Blot Protocol
This protocol is optimized for the analysis of IDO1 protein degradation in human glioblastoma (U87) cells treated with this compound.
Materials and Reagents:
-
U87 Glioblastoma Cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
Human Interferon-gamma (IFNγ)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
PBS (Phosphate-Buffered Saline)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Precast Polyacrylamide Gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE Running Buffer
-
PVDF (Polyvinylidene fluoride) Membrane
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-IDO1
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Loading Control Antibody (e.g., anti-β-actin or anti-GAPDH)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure:
1. Cell Culture and Treatment: a. Culture U87 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator. b. Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. c. To induce IDO1 expression, treat the cells with 50 ng/mL of human IFNγ for 24 hours.[9] d. Prepare stock solutions of this compound in DMSO. e. Following IFNγ induction, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, and 10 µM) for 24 hours.[6][9] Include a vehicle control (DMSO) group.
2. Cell Lysis and Protein Extraction: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE: a. Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel. c. Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water and then with TBST.
6. Blocking: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
7. Antibody Incubation: a. Incubate the membrane with the primary anti-IDO1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (Follow the manufacturer's recommendation for antibody dilution). b. The next day, wash the membrane three times with TBST for 10 minutes each. c. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation. d. Wash the membrane three times with TBST for 10 minutes each. e. Repeat the incubation and washing steps for the loading control antibody.
8. Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using an imaging system.
9. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the IDO1 band intensity to the corresponding loading control band intensity for each sample. c. Calculate the percentage of IDO1 degradation relative to the vehicle-treated control.
Conclusion
This application note provides a comprehensive guide for researchers to effectively monitor the degradation of IDO1 induced by the PROTAC this compound using Western blotting. The detailed protocol and supporting information on the mechanism of action and quantitative data will aid in the accurate assessment of this and other IDO1-targeting protein degraders, facilitating further research and development in this promising area of cancer therapy.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NU-223612 | PROTACs & Other Degraders | 2759420-43-2 | Invivochem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein degradation analysis by western blot [bio-protocol.org]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
Application Notes and Protocols: NU223612 in Tumor Microenvironment Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NU223612 is a proteolysis-targeting chimera (PROTAC) designed to selectively target Indoleamine 2,3-dioxygenase 1 (IDO1) for degradation.[1][2][3][4] IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key regulator of immune suppression within the tumor microenvironment (TME).[2][5] By mediating the degradation of the IDO1 protein, this compound offers a powerful tool to investigate and counteract the immunosuppressive effects of IDO1 in cancer.[3][4] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying the TME.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to IDO1 and another ligand that recruits an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of IDO1, marking it for degradation by the proteasome.[3] This targeted protein degradation approach not only inhibits the enzymatic activity of IDO1 but also ablates its non-enzymatic functions, which have been implicated in pro-tumorigenic signaling, such as the NF-κB pathway.[1][2]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Effect of this compound | Quantitative Data | Reference |
| U87 | Glioblastoma | Dose-dependent degradation of IDO1 protein | Significant degradation at 0.1, 1, and 10 µM concentrations over 24h. | [6] |
| GBM43 | Glioblastoma | Dose-dependent degradation of IDO1 protein | - | [6] |
| OVCAR5 | Ovarian Cancer | Inhibition of IDO1 enzyme activity | Dose-dependent decrease in kynurenine levels. | [1][6] |
| PC3 | Prostate Cancer | Inhibition of IDO1 enzyme activity | Dose-dependent decrease in kynurenine levels. | [1][6] |
| CD18 | Pancreatic Cancer | Inhibition of IDO1 enzyme activity | Dose-dependent decrease in kynurenine levels. | [1][6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibition of NF-κB p65 phosphorylation | - | [6] |
| Peripheral Blood Mononuclear Cells (PBMCs) | - | Degradation of IDO1 protein | - | [1][6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Mice with intracranial brain tumors | Glioblastoma | Intraperitoneal injection of this compound | Degradation of IDO1 protein within the tumors and a survival benefit. | [1] |
| C57BL/6 mice | - | Single 25 mg/kg intraperitoneal dose | Good bioavailability and blood-brain barrier penetration. | [6] |
Signaling Pathways and Experimental Workflows
References
- 1. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 5. frontiersin.org [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for NU223612 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and in vivo models used to study NU223612, a potent proteolysis-targeting chimera (PROTAC) designed to degrade indoleamine 2,3-dioxygenase 1 (IDO1). The included protocols offer detailed methodologies for key experiments to facilitate the investigation of this compound and other IDO1-targeting degraders.
Introduction to this compound
This compound is a heterobifunctional molecule that induces the degradation of IDO1, a key immunosuppressive enzyme, through the ubiquitin-proteasome system.[1] It achieves this by simultaneously binding to IDO1 and the E3 ubiquitin ligase Cereblon (CRBN), thereby leading to the ubiquitination and subsequent degradation of IDO1.[2] This dual-action approach of inhibiting both the enzymatic and non-enzymatic functions of IDO1 makes this compound a promising therapeutic candidate, particularly in the context of glioblastoma (GBM).[2][3]
In Vitro Models for this compound Studies
A variety of human cancer cell lines have been utilized to evaluate the efficacy and mechanism of action of this compound. To induce IDO1 expression, cells are typically stimulated with interferon-gamma (IFNγ).
Commonly Used Human Cancer Cell Lines:
-
Glioblastoma: U87, GBM43, GBM6, KNS42 (pediatric DIPG), DIPG007[2][4]
-
Ovarian Cancer: OVCAR5, SKOV3[2]
-
Prostate Cancer: PC3[2]
-
Pancreatic Cancer: CD18, PANC-1[2]
-
Breast Cancer: MDA-MB-231[2]
Other In Vitro Models:
-
Peripheral Blood Mononuclear Cells (PBMCs): Isolated from both GBM and non-GBM patients to assess the effect of this compound on IDO1 in immune cells.[2][4]
-
Syngeneic Mouse Glioma Cell Line: GL261 cells expressing mouse IDO1 cDNA are used for in vitro studies and subsequent in vivo engraftment.[2][3]
In Vivo Model for this compound Studies
The most common in vivo model to assess the efficacy of this compound is an orthotopic glioblastoma model in C57BL/6 mice.[3][4]
-
Animal Model: Male C57BL/6 mice.[4]
-
Tumor Model: Intracranial engraftment of luciferase-modified GL261 mouse glioma cells.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound.
Table 1: In Vitro Degradation of IDO1 by this compound
| Cell Line | DC₅₀ (µM) |
| U87 | 0.3290 |
| GBM43 | 0.5438 |
DC₅₀ represents the concentration of this compound required to degrade 50% of the IDO1 protein.[4]
Table 2: Binding Affinities of this compound
| Protein | Binding Affinity (Kd) |
| IDO1 | 640 nM |
| CRBN | 290 nM |
Kd (dissociation constant) is a measure of binding affinity.
Table 3: In Vivo Pharmacokinetics of this compound in C57BL/6 Mice (25 mg/kg, IP)
| Compartment | Cₘₐₓ | Half-life (t₁/₂) |
| Plasma | 365 µM | 2.5 h |
| Brain | 2 µM | 8.3 h |
Cₘₐₓ is the maximum observed concentration, and t₁/₂ is the time required for the concentration to reduce by half.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced IDO1 degradation and its downstream effects.
Experimental Workflow for In Vitro Studies
Caption: General workflow for in vitro evaluation of this compound.
Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo evaluation of this compound in a glioblastoma model.
Experimental Protocols
Protocol 1: In Vitro IDO1 Degradation Assay by Western Blot
Objective: To determine the dose-dependent degradation of IDO1 protein in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., U87 glioblastoma cells)
-
Complete cell culture medium
-
Recombinant human IFNγ
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-IDO1, anti-phospho-NF-κB p65 (Ser536), anti-total-NF-κB p65, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
IDO1 Induction: The following day, replace the medium with fresh medium containing 50 ng/mL of human IFNγ to induce IDO1 expression. Incubate for 24 hours.[3]
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0.01 µM to 30 µM).[4] Remove the IFNγ-containing medium and add the this compound-containing medium to the respective wells. Include a vehicle control (DMSO). Incubate for 24 hours.[3]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to new tubes.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-IDO1, anti-p-p65, anti-total-p65, anti-GAPDH) overnight at 4°C. Optimal antibody dilutions should be determined empirically.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using software such as ImageJ. Normalize the IDO1 band intensity to the GAPDH band intensity.
-
Calculate the percentage of IDO1 degradation relative to the vehicle-treated control.
-
Determine the DC₅₀ value by plotting the percentage of degradation against the log of the this compound concentration and fitting the data to a non-linear regression curve.[3]
-
Protocol 2: Kynurenine Assay
Objective: To measure the enzymatic activity of IDO1 by quantifying the production of its metabolite, kynurenine, in cell culture supernatants.
Materials:
-
Cell culture supernatant from Protocol 1
-
30% Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid)
-
L-kynurenine standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect the cell culture supernatant from the this compound-treated and control wells.
-
In a 96-well plate, add 100 µL of each supernatant.
-
-
Standard Curve Preparation:
-
Prepare a standard curve of L-kynurenine in the same culture medium used for the experiment (e.g., 0-100 µM).
-
Add 100 µL of each standard to the 96-well plate.
-
-
Hydrolysis:
-
Add 50 µL of 30% TCA to each well containing the samples and standards.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
-
Centrifugation:
-
Centrifuge the plate at 2,500 x g for 10 minutes to pellet the precipitated proteins.
-
-
Colorimetric Reaction:
-
Carefully transfer 75 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add 75 µL of freshly prepared Ehrlich's reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 492 nm using a microplate reader.
-
-
Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the standard curve (absorbance vs. kynurenine concentration).
-
Determine the concentration of kynurenine in the samples by interpolating their absorbance values on the standard curve.
-
Protocol 3: In Vivo Glioblastoma Murine Model
Objective: To evaluate the in vivo efficacy of this compound in an orthotopic glioblastoma mouse model.
Materials:
-
C57BL/6 mice (male, 8 weeks old)
-
GL261-luciferase (GL261-luc) cells
-
Sterile PBS
-
Stereotactic apparatus
-
Hamilton syringe
-
Anesthetics (e.g., isoflurane)
-
Buprenorphine for analgesia
-
This compound
-
Vehicle control (e.g., DMSO/Ethanol/Tween80/HP-β-CD)
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates for intracranial injection.
-
Slowly inject 5 x 10³ GL261-luc cells in 2.5 µL of sterile PBS into the brain parenchyma.[3]
-
Slowly withdraw the needle and suture the incision.
-
Administer post-operative analgesia.
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to establish for 14 days post-implantation.[3]
-
Monitor tumor growth weekly using bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Randomize mice into treatment and control groups based on tumor bioluminescence signal.
-
-
This compound Administration:
-
Monitoring:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[4]
-
Continue weekly bioluminescence imaging to track tumor progression.
-
-
Endpoint Analysis:
-
Survival: Monitor mice daily and euthanize them when they meet pre-defined endpoint criteria (e.g., significant weight loss, neurological symptoms). Record the date of euthanasia for survival analysis.[4]
-
Pharmacodynamics: At desired time points after the final dose, euthanize a subset of mice, harvest the brains, and isolate the tumors. Prepare protein lysates from the tumors and perform Western blotting for IDO1 to assess target engagement.[4]
-
Pharmacokinetics: At various time points after a single dose of this compound, collect blood and brain tissue to quantify the concentration of the compound by mass spectrometry.[4]
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves and compare the survival between treatment and control groups using a log-rank test.[3]
-
Analyze tumor growth based on bioluminescence data.
-
Quantify IDO1 protein levels in tumors from the pharmacodynamic study.
-
Calculate pharmacokinetic parameters from the concentration-time data.
-
References
- 1. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating NF-κB Signaling Pathways with NU223612
For Researchers, Scientists, and Drug Development Professionals
Introduction
NU223612 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is an immunosuppressive enzyme that plays a crucial role in tumor immune evasion through both its canonical enzymatic activity, the catabolism of tryptophan to kynurenine, and non-enzymatic functions.[2][4][5] Recent studies have unveiled a non-canonical, non-enzymatic role for IDO1 in promoting cancer progression through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6] this compound offers a powerful tool to investigate this non-enzymatic function of IDO1 by potently degrading the IDO1 protein, thereby inhibiting downstream NF-κB signaling.[1][4]
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying the IDO1-NF-κB signaling axis.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to IDO1 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of IDO1, marking it for degradation by the proteasome.[1] By degrading the entire IDO1 protein, this compound ablates both the enzymatic and non-enzymatic functions of IDO1.[2][4] A key non-enzymatic function of IDO1 is the activation of the NF-κB pathway. This compound-mediated degradation of IDO1 leads to a significant reduction in the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[1][6]
Data Presentation
The following tables summarize the quantitative data available for this compound.
Table 1: IDO1 Degradation Potency (DC50)
| Cell Line | DC50 (µM) | Reference |
| U87 (Glioblastoma) | 0.3290 | [6] |
| GBM43 (Glioblastoma) | 0.5438 | [6] |
Table 2: Effect of this compound on NF-κB Signaling
| Parameter | Effect | Cell Line | Concentration | Reference |
| p65 Phosphorylation | Decreased | U87, GBM43, MDA-MB-231 | 10 µM | [1][6] |
| NF-κB p65 Transcriptional Factor DNA Binding Activity | Significantly Diminished | U87 | 10 µM | [1] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the effect of this compound on the NF-κB signaling pathway are provided below.
References
- 1. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Protocol for Assessing the Stability and Solubility of NU223612
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the stability and solubility of NU223612, a potent PROTAC (Proteolysis Targeting Chimera) designed to degrade the indoleamine 2,3-dioxygenase 1 (IDO1) protein. Given that PROTACs are a unique class of molecules, often possessing high molecular weight and complex structures, their physicochemical properties require thorough investigation to ensure reliable in vitro and in vivo studies.
Introduction to this compound
This compound is a heterobifunctional molecule that induces the degradation of IDO1 through the ubiquitin-proteasome system.[1] It achieves this by simultaneously binding to IDO1 and the E3 ubiquitin ligase Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent degradation of IDO1.[2][3] This targeted protein degradation has shown therapeutic potential in preclinical models of glioblastoma.[1] Understanding the stability and solubility of this compound is critical for its development as a therapeutic agent, as these properties directly impact its formulation, bioavailability, and ultimately, its efficacy.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in the tables below for clear comparison and analysis.
Table 1: Kinetic Solubility of this compound
| Solvent System | Concentration Range (µM) | Kinetic Solubility (µM) | Method of Detection |
| PBS (pH 7.4) | Nephelometry/Turbidimetry | ||
| 0.1 M HCl | Nephelometry/Turbidimetry | ||
| Simulated Gastric Fluid | Nephelometry/Turbidimetry | ||
| Simulated Intestinal Fluid | Nephelometry/Turbidimetry |
Table 2: Thermodynamic Solubility of this compound
| Solvent System | Incubation Time (hours) | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Analytical Method |
| Water | 24, 48, 72 | 25, 37 | HPLC-UV | |
| PBS (pH 7.4) | 24, 48, 72 | 25, 37 | HPLC-UV | |
| 5% DMSO in PBS | 24, 48, 72 | 25, 37 | HPLC-UV |
Table 3: Chemical Stability of this compound
| Stress Condition | Time Points | % Remaining this compound | Major Degradants Identified (if any) | Analytical Method |
| pH 2 (40°C) | 0, 2, 4, 8, 24 hours | LC-MS | ||
| pH 7.4 (40°C) | 0, 2, 4, 8, 24 hours | LC-MS | ||
| pH 10 (40°C) | 0, 2, 4, 8, 24 hours | LC-MS | ||
| 3% H₂O₂ (25°C) | 0, 1, 2, 4, 8 hours | LC-MS | ||
| Light (ICH Q1B) | 0, 24, 48, 72 hours | LC-MS |
Experimental Protocols
Kinetic Solubility Assessment
This protocol determines the solubility of a compound from a DMSO stock solution into an aqueous buffer, measuring the point of precipitation.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Plate reader with nephelometry or turbidimetry capabilities
-
Automated liquid handler or multichannel pipettes
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Add 2 µL of the 10 mM this compound stock solution to the first well and mix thoroughly. This creates a 100 µM solution.
-
Perform a serial 2-fold dilution across the plate by transferring 100 µL from the first well to the second, and so on.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).
-
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.
Thermodynamic Solubility Assessment (Shake-Flask Method)
This method measures the equilibrium solubility of a compound in a given solvent.[4]
Materials:
-
This compound solid powder
-
Selected aqueous buffers (e.g., Water, PBS pH 7.4)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV system
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of this compound solid to a vial containing a known volume of the test solvent (e.g., 1 mL of PBS). The excess solid should be clearly visible.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the vials for 24, 48, and 72 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the HPLC-UV calibration curve.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.
-
The thermodynamic solubility is the concentration of the saturated solution.
Chemical Stability Assessment
This protocol evaluates the stability of this compound under various stress conditions to identify potential degradation pathways.
Materials:
-
This compound solid powder
-
Aqueous buffers of different pH (e.g., pH 2, 7.4, 10)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Photostability chamber (ICH Q1B compliant)
-
HPLC-MS system
-
Incubators
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
For each stress condition, dilute the stock solution into the respective stress medium to a final concentration of approximately 10-20 µg/mL.
-
pH Stress: Incubate the solutions at pH 2, 7.4, and 10 at 40°C.
-
Oxidative Stress: Treat the solution with 3% H₂O₂ at room temperature.
-
Photostability: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
Quench the reaction if necessary (e.g., for oxidative stress, add sodium bisulfite).
-
Analyze the samples by a stability-indicating HPLC-MS method. This method should be able to separate this compound from its potential degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Characterize any significant degradation products using mass spectrometry.
Visualizations
Caption: Experimental workflow for assessing this compound stability and solubility.
Caption: this compound-mediated degradation of IDO1 to reverse immunosuppression.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NU223612 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of NU223612, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Indoleamine 2,3-dioxygenase 1 (IDO1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
A1: this compound is a heterobifunctional PROTAC designed to target the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) for degradation. It consists of a ligand that binds to IDO1 (derived from the selective inhibitor BMS-986205) connected via a linker to a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). By bringing IDO1 and CRBN into close proximity, this compound facilitates the ubiquitination of IDO1, marking it for degradation by the proteasome. This is intended to ablate both the enzymatic and non-enzymatic functions of IDO1.[1][2][3][4][5][6][7][8][9][10]
Q2: I'm observing a phenotype in my cells that isn't consistent with IDO1 degradation. What could be the cause?
A2: An unexpected phenotype could be due to several factors, including off-target effects of this compound. These can arise from either the IDO1-targeting component or the CRBN-recruiting moiety. The thalidomide-based CRBN ligand is known to induce the degradation of other proteins, particularly zinc-finger transcription factors (often called "neosubstrates").[11][12][13] It is also possible that the IDO1-binding warhead has off-target interactions.
Q3: What are the known or suspected off-targets of this compound?
A3: While a comprehensive off-target profile for this compound has not been published, studies on a closely related and optimized successor, NU227326, have identified several potential off-target proteins that are degraded upon treatment.[5][9] These include:
-
SALL4: A zinc-finger transcription factor and a known "neosubstrate" of thalidomide-based CRBN modulators.[5][9]
-
ADO (2-aminoethanethiol (cysteamine) dioxygenase)
-
EPHX2 (Epoxide hydrolase 2)
-
CDK8 (Cyclin-dependent kinase 8)
-
ITCH (Itchy E3 ubiquitin protein ligase)
It is plausible that this compound may also degrade these proteins. Experimental validation in your specific system is crucial.
Q4: How can I be sure that this compound is engaging IDO1 in my cells?
A4: Target engagement can be confirmed using several methods. A Cellular Thermal Shift Assay (CETSA) can demonstrate direct binding of this compound to IDO1 in a cellular context.[14][15][16][17][18] Co-immunoprecipitation of IDO1 and CRBN following this compound treatment can also provide evidence of target engagement and ternary complex formation.
Q5: My results show that IDO1 is not being degraded, or degradation is weak. What should I check?
A5: If you observe a lack of degradation, consider the following:
-
E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of CRBN.
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target or the E3 ligase, which are non-productive for degradation.[13] Perform a broad dose-response curve (e.g., from pM to µM) to identify the optimal concentration for degradation.
-
Ternary Complex Formation: Confirm that this compound is able to form a stable ternary complex (IDO1-NU223612-CRBN). This can be assessed using a NanoBRET assay or by co-immunoprecipitation.[2][3][4][12][13]
-
Cell Permeability: Ensure the compound is effectively entering your cells.
Quantitative Data Summary
The following table summarizes the binding affinities and degradation potency of this compound and its related compounds.
| Compound | Target | Binding Affinity (Kd) | DC50 in U87 Cells | DC50 in GBM43 Cells | Notes |
| This compound | IDO1 | 640 nM[3] | 0.329 µM[3] | 0.5438 µM[3] | Active IDO1 PROTAC degrader. |
| CRBN | 290 nM[3] | Forms a ternary complex with positive cooperativity.[6] | |||
| NU226211 | IDO1 | 1.1 µM[3] | No degradation observed[3] | No degradation observed[3] | Negative control; methylated on the thalidomide moiety, preventing CRBN binding.[3][14] |
| CRBN | No measurable binding[3] | ||||
| NU223618 | IDO1 | 470 nM[3] | No degradation observed[3] | No degradation observed[3] | Negative control; IDO1-binding "warhead" only, lacks the E3 ligase recruiter.[3] |
| CRBN | No measurable binding[3] |
Experimental Protocols & Troubleshooting Workflows
On-Target Mechanism of this compound
Caption: On-target mechanism of this compound-induced IDO1 degradation.
Workflow for Troubleshooting Off-Target Effects
Caption: Logical workflow for investigating unexpected experimental outcomes.
Protocol 1: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
Objective: To determine if this compound induces the formation of a ternary complex between IDO1 and CRBN in cells.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., U87 glioblastoma cells) and treat with IFNγ to induce IDO1 expression. Treat cells with this compound at the optimal degradation concentration, a negative control (NU226211), and a vehicle control (DMSO) for a predetermined time (e.g., 4 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against IDO1 (or a tag if using an overexpressed tagged protein) overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against IDO1 and CRBN.
Expected Outcome: A band for CRBN should be detected in the sample treated with this compound and immunoprecipitated for IDO1, but not in the control samples. This indicates the formation of an IDO1-CRBN complex.
Protocol 2: Global Proteomics for Off-Target Identification
Objective: To identify all proteins that are degraded upon this compound treatment in an unbiased manner.
Methodology:
-
Cell Culture and Treatment: Treat your cell line with this compound at its optimal degradation concentration and a vehicle control for a time sufficient to induce degradation (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Lyse the cells, quantify the protein, and digest the proteome into peptides using an enzyme like trypsin.
-
Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][19][20][21]
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between this compound-treated and vehicle-treated samples.
Expected Outcome: A list of proteins with significantly reduced abundance in the this compound-treated sample. IDO1 should be among the most significantly downregulated proteins. Any other significantly downregulated proteins are potential off-targets.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to IDO1 within intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C).[14][15][17][18]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble IDO1 remaining at each temperature by Western blot or other detection methods.
Expected Outcome: Binding of this compound to IDO1 is expected to stabilize the protein, resulting in a shift of its melting curve to higher temperatures compared to the vehicle-treated control. This confirms target engagement in a cellular environment.[14][15]
References
- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. selvita.com [selvita.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Global Proteomics Indicates Subcellular-Specific Anti-Ferroptotic Responses to Ionizing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 11. researchgate.net [researchgate.net]
- 12. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 13. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. pelagobio.com [pelagobio.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. Differential Proteome Profiling Analysis under Pesticide Stress by the Use of a Nano-UHPLC-MS/MS Untargeted Proteomic-Based Approach on a 3D-Developed Neurospheroid Model: Identification of Protein Interactions, Prognostic Biomarkers, and Potential Therapeutic Targets in Human IDH Mutant High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of NU223612 in Preclinical Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the bioavailability of NU223612 in animal models. The following frequently asked questions (FAQs) and troubleshooting guides address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported bioavailability?
This compound is a potent proteolysis-targeting chimera (PROTAC) that effectively degrades indoleamine 2,3-dioxygenase 1 (IDO1), a key immunosuppressive enzyme.[1][2][3][4][5] Published studies have indicated that this compound exhibits good bioavailability in mice when administered intraperitoneally (IP).[1][2] However, specific bioavailability data for other routes of administration, such as oral, have not been extensively reported, and optimization may be necessary. Future research is aimed at enhancing its pharmacokinetic properties and brain exposure.[2]
Q2: We are observing low oral bioavailability of this compound in our animal model. What are the potential causes and solutions?
Low oral bioavailability is a common challenge for many small molecules and can be attributed to several factors, including poor aqueous solubility, low dissolution rate, and extensive first-pass metabolism.[6][7][8][9] To address this, various formulation strategies can be employed to improve the solubility and absorption of this compound.[10][11][12][13][14]
Potential Solutions:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can enhance the dissolution rate.[10][11] Techniques like micronization or creating nanosuspensions can be explored.[12][13]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can improve its solubility and facilitate absorption through lymphatic pathways.[15][16][17][18][19]
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can significantly enhance the aqueous solubility of poorly soluble drugs.[20][21][22][23][24]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and bioavailability.[10]
Q3: We are observing high variability in the plasma concentrations of this compound between individual animals. What could be the reason and how can we minimize it?
High inter-animal variability in plasma concentrations is often linked to inconsistent dissolution and absorption in the gastrointestinal tract, which can be influenced by physiological factors.[6][7]
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistent fasting times and diet for all animals, as food can significantly impact drug absorption.
-
Optimize Formulation: Employing advanced formulation strategies like lipid-based systems or nanoparticles can create a more uniform and reproducible absorption profile, reducing the influence of physiological variations.[25]
-
Consider Alternative Routes of Administration: If oral administration continues to yield high variability, exploring other routes like intravenous (IV) or intraperitoneal (IP) injection may provide more consistent results for initial efficacy studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low brain penetration of this compound | The blood-brain barrier (BBB) restricts the entry of many compounds into the central nervous system. | While this compound has been shown to cross the BBB, optimizing formulations to enhance brain uptake may be beneficial.[3] Strategies include the use of nanoparticles functionalized with targeting ligands or exploring different lipid-based carriers. |
| Precipitation of this compound in aqueous buffers for in vitro assays | This compound is likely a hydrophobic molecule with low aqueous solubility. | Consider using co-solvents (e.g., DMSO, ethanol) in your buffers, but be mindful of their potential effects on the biological system. Formulating the compound with cyclodextrins can also improve its solubility for in vitro testing.[20][21][22] |
| Inconsistent results in cell-based assays | Poor solubility can lead to inaccurate dosing and variable cellular uptake. | Prepare stock solutions in an appropriate organic solvent and ensure complete dissolution before diluting into cell culture media. The use of solubilizing agents like cyclodextrins may also be necessary. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Mice (Single 25 mg/kg IP dose) [1]
| Parameter | Plasma | Brain Tissue |
| Cmax | 365 µM | 2 µM |
| Half-life (t1/2) | 2.5 h | 8.3 h |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles via Nanoprecipitation
This protocol describes a general method for preparing polymeric nanoparticles, which can be adapted for this compound to potentially improve its oral bioavailability.
-
Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone, acetonitrile).
-
Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA) or Pluronic F68).
-
Inject the organic phase into the aqueous phase under constant stirring.
-
Allow the organic solvent to evaporate , leading to the formation of a nanoparticle suspension.
-
Purify the nanoparticles by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
-
Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 2: In Vivo Bioavailability Study in Rodents
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Drug Administration:
-
Oral (PO): Administer the this compound formulation (e.g., suspension, solution, or nanoparticle formulation) via oral gavage.
-
Intravenous (IV): Administer a solubilized form of this compound through a tail vein to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability, using appropriate software.
Visualizations
Caption: Simplified signaling pathway of IDO1-mediated immune suppression.
Caption: Experimental workflow for assessing the bioavailability of this compound formulations.
Caption: Logical relationship between bioavailability challenges and formulation solutions.
References
- 1. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NU-223612 | PROTACs & Other Degraders | 2759420-43-2 | Invivochem [invivochem.com]
- 4. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway [frontiersin.org]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The future of lipid-based drug delivery systems | CAS [cas.org]
- 18. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cibtech.org [cibtech.org]
- 20. Cyclodextrins in drug delivery: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclodextrins in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
Addressing potential resistance mechanisms to NU223612
Welcome to the technical support center for NU223612, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Indoleamine 2,3-dioxygenase 1 (IDO1). This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshoot potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule that simultaneously binds to IDO1 and the E3 ubiquitin ligase Cereblon (CRBN). This binding induces the formation of a ternary complex, leading to the ubiquitination of IDO1 and its subsequent degradation by the proteasome.[1][2] This dual-action mechanism eliminates both the enzymatic and non-enzymatic functions of IDO1.[2][3]
Q2: What are the expected outcomes of successful this compound treatment in vitro?
A2: Successful treatment with this compound should result in a dose-dependent decrease in IDO1 protein levels, which can be observed by Western blot.[4] Consequently, a reduction in kynurenine levels in the cell culture supernatant, a product of IDO1's enzymatic activity, should also be observed.[1]
Q3: How quickly can I expect to see IDO1 degradation after this compound treatment?
A3: The kinetics of IDO1 degradation can vary between cell lines. However, significant degradation is often observed within 16 to 24 hours of continuous treatment.[1]
Q4: Is this compound effective against catalytically inactive IDO1?
A4: Yes, this compound has been shown to degrade a catalytically inactive mutant of IDO1, indicating that it targets the protein for degradation regardless of its enzymatic function.[1] This is a key advantage over traditional enzymatic inhibitors.
Troubleshooting Guide
This guide addresses potential scenarios where this compound may not perform as expected and provides systematic steps to identify and resolve the underlying issues.
Issue 1: No or reduced IDO1 degradation observed after this compound treatment.
This is a common issue that can arise from several factors. Follow these steps to diagnose the problem:
Step 1: Verify Compound Integrity and Experimental Setup
-
Action: Confirm the correct storage and handling of this compound. Ensure accurate concentration calculations and proper dissolution of the compound.
-
Rationale: Improper storage or handling can lead to compound degradation and loss of activity.
Step 2: Assess Basal IDO1 Expression in Your Cell Line
-
Action: Perform a baseline Western blot to confirm IDO1 expression in your untreated cells. Note that IDO1 expression is often induced by interferon-gamma (IFNγ) in many cancer cell lines.[4]
-
Rationale: this compound can only degrade IDO1 if it is present. Low or absent basal expression will result in no observable degradation.
Step 3: Investigate Potential Resistance Mechanisms
If the above steps do not resolve the issue, consider the possibility of cellular resistance. The following are potential mechanisms of resistance to this compound:
-
A. Alterations in the E3 Ligase Machinery:
-
Problem: Reduced expression or mutation of Cereblon (CRBN), the E3 ligase recruited by this compound, can prevent the formation of the ternary complex and subsequent IDO1 degradation.
-
Troubleshooting:
-
Measure CRBN Expression: Quantify CRBN mRNA and protein levels using qPCR and Western blot, respectively. Compare the expression in your cells to a sensitive, wild-type cell line.
-
Sequence CRBN: If expression levels are normal, consider sequencing the CRBN gene to identify potential mutations that may impair its function or interaction with this compound.
-
-
-
B. Increased Drug Efflux:
-
Problem: Overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Troubleshooting:
-
Assess Efflux Pump Activity: Perform a fluorescent substrate efflux assay using compounds like rhodamine 123 or DiOC2(3). Increased efflux in your cells compared to a control cell line may indicate heightened pump activity.
-
Co-treatment with an Efflux Pump Inhibitor: Treat cells with this compound in the presence of a known MDR1 inhibitor (e.g., verapamil or lapatinib) and observe if IDO1 degradation is restored.
-
-
-
C. Dysfunctional Ubiquitin-Proteasome System (UPS):
-
Problem: The efficacy of this compound is dependent on a functional UPS to degrade the ubiquitinated IDO1. Alterations in this system can lead to resistance.
-
Troubleshooting:
-
Measure Proteasome Activity: Use a commercial assay kit (e.g., Proteasome-Glo™) to measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in your cell lysates.
-
Evaluate Ubiquitination: Assess the overall ubiquitination status of cellular proteins via Western blot for ubiquitin. While not specific to IDO1, a global decrease may suggest a dysfunctional UPS.
-
-
Issue 2: IDO1 degradation is observed, but there is no effect on downstream signaling or cell phenotype.
Step 1: Confirm IDO1 Enzymatic Activity Inhibition
-
Action: Measure kynurenine levels in the cell culture supernatant using an ELISA or LC-MS.
-
Rationale: This will confirm that the observed IDO1 degradation translates to a functional reduction in its enzymatic activity.
Step 2: Investigate Compensatory Signaling Pathways
-
Problem: Cells may adapt to the loss of IDO1 by upregulating compensatory pathways that maintain an immunosuppressive microenvironment.
-
Troubleshooting:
-
Assess TDO Expression: Tryptophan 2,3-dioxygenase (TDO) is another enzyme that can catabolize tryptophan. Measure TDO expression at the mRNA and protein level to see if it is upregulated in response to this compound treatment.
-
Phosphoproteomic Analysis: Perform a phosphoproteomic screen to identify changes in signaling pathways in response to this compound treatment. This can reveal novel compensatory mechanisms.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to this compound and hypothetical data illustrating the impact of potential resistance mechanisms.
Table 1: In Vitro Activity of this compound in Sensitive Cell Lines
| Parameter | U87 Glioblastoma | GBM43 Glioblastoma |
| IDO1 Binding Affinity (Kd) | 640 nM | Not Reported |
| CRBN Binding Affinity (Kd) | 290 nM | Not Reported |
| Ternary Complex Affinity (Kd) | 117 nM | Not Reported |
| DC50 (IDO1 Degradation) | 0.3290 µM | 0.5438 µM |
Data obtained from literature[1][4].
Table 2: Hypothetical DC50 Values in this compound-Resistant Cell Lines
| Cell Line | Resistance Mechanism | This compound DC50 (µM) | This compound + Inhibitor DC50 (µM) |
| U87-WT (Sensitive) | - | 0.3 | N/A |
| U87-CRBN-KO (Resistant) | CRBN Knockout | > 30 | N/A |
| U87-MDR1-OE (Resistant) | MDR1 Overexpression | 15 | 0.5 (with Verapamil) |
This data is illustrative and intended to demonstrate potential shifts in potency due to resistance.
Experimental Protocols
Protocol 1: Western Blot for IDO1 and CRBN Expression
Objective: To determine the protein levels of IDO1 and CRBN in cell lysates.
Materials:
-
RIPA buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IDO1, anti-CRBN, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 16,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity using software like ImageJ and normalize to the loading control.
Protocol 2: Drug Efflux Pump Activity Assay
Objective: To measure the activity of drug efflux pumps like MDR1.
Materials:
-
Fluorescent substrate (e.g., Rhodamine 123 or DiOC2(3))
-
Efflux pump inhibitor (e.g., Verapamil)
-
Cell culture medium
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Plate cells in a 96-well plate and culture overnight.
-
Pre-treat one set of wells with the efflux pump inhibitor for 30-60 minutes.
-
Add the fluorescent substrate to all wells and incubate for 30-60 minutes at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Add fresh, pre-warmed medium (with or without the inhibitor) to the wells.
-
Measure the fluorescence intensity at time 0.
-
Incubate the plate at 37°C and measure fluorescence at regular intervals (e.g., every 15 minutes for 1-2 hours).
-
A faster decrease in fluorescence in the absence of the inhibitor indicates active efflux.
Protocol 3: Proteasome Activity Assay
Objective: To quantify the proteolytic activity of the proteasome.
Materials:
-
Proteasome-Glo™ Cell-Based Assay Kit (or similar)
-
Luminometer
Procedure:
-
Prepare cell lysates according to the manufacturer's protocol.
-
Add the Proteasome-Glo™ reagent to the lysate in a 96-well plate. This reagent contains a luminogenic proteasome substrate.
-
Incubate at room temperature for 10-30 minutes.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the proteasome activity.
Visualizations
Caption: Mechanism of action of this compound leading to IDO1 degradation.
Caption: Troubleshooting workflow for reduced this compound efficacy.
Caption: Potential resistance mechanisms to this compound.
References
- 1. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteasome-Glo™ Assays [promega.com]
- 3. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome Assay Kits | AffiASSAY [affiassay.com]
Overcoming poor solubility of NU223612 in aqueous solutions
Welcome to the technical support center for NU223612. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of this compound during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this potent IDO1-targeting PROTAC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent Proteolysis Targeting Chimera (PROTAC) that selectively degrades the indoleamine 2,3-dioxygenase 1 (IDO1) protein.[1][2] It functions by forming a ternary complex with IDO1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of IDO1.[3][4] Like many PROTACs, this compound is a large, complex molecule that falls into the "beyond Rule of Five" (bRo5) chemical space, which often results in poor aqueous solubility.[5] This low solubility can lead to challenges in preparing stock solutions, precipitation in aqueous buffers used for cell-based assays, and difficulties in achieving desired concentrations for in vivo studies.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For in vitro studies, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a stock solution of this compound.[1] If solubility issues persist in DMSO, other organic solvents such as Dimethylformamide (DMF) or ethanol may be tested.[1] It is crucial to prepare a high-concentration stock solution in an organic solvent to minimize the final percentage of the organic solvent in your aqueous experimental medium.
Q3: What is the mechanism of action for this compound?
A3: this compound is an IDO1 protein degrader.[6] It operates by hijacking the cell's natural protein disposal system. The this compound molecule acts as a bridge, bringing the target protein (IDO1) and an E3 ubiquitin ligase (CRBN) into close proximity to form a ternary complex.[3][4] This proximity facilitates the transfer of ubiquitin molecules to IDO1. The polyubiquitinated IDO1 is then recognized and degraded by the proteasome.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer During Working Solution Preparation
Problem: After diluting a DMSO stock solution of this compound into an aqueous buffer (e.g., PBS, cell culture medium), a precipitate or cloudiness is observed.
Cause: This is a common phenomenon known as "solvent-shifting" precipitation. This compound is significantly less soluble in aqueous solutions than in organic solvents like DMSO. When the DMSO stock is added to the aqueous buffer, the overall solvent environment becomes predominantly aqueous, causing this compound to crash out of solution.
Solutions:
| Strategy | Details | Key Considerations |
| Reduce Final DMSO Concentration | Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the aqueous buffer, keeping the final DMSO concentration low. | Aim for a final DMSO concentration of ≤ 0.5%, and ideally ≤ 0.1% in cell-based assays to avoid solvent-induced cytotoxicity. |
| Use Co-solvents | Incorporate a water-miscible co-solvent in your final aqueous solution. | Small percentages (1-5%) of solvents like ethanol or PEG 400 can sometimes improve solubility. Always verify the compatibility of the co-solvent with your experimental system. |
| pH Adjustment | For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility. | The effect of pH on the solubility of this compound is not extensively documented. This should be tested empirically if other methods fail and the experimental design allows for pH modification. |
| Inclusion Complexation | Utilize cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), to encapsulate the hydrophobic this compound molecule, thereby increasing its aqueous solubility. | This is a highly effective method, particularly for in vivo formulations. |
Issue 2: Inability to Achieve the Desired Concentration for In Vivo Studies
Problem: Difficulty in preparing a sufficiently concentrated and stable formulation of this compound for animal administration.
Cause: The high hydrophobicity of this compound makes it challenging to formulate at high concentrations in vehicles suitable for in vivo use.
Solutions:
| Formulation Strategy | Components | Rationale |
| Co-solvent System | A multi-component system is often necessary for in vivo delivery of poorly soluble compounds. | A published protocol for an intraperitoneal (i.p.) formulation of this compound utilizes a combination of DMSO, ethanol, PEG300, Tween 80, and an aqueous solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). This complex vehicle leverages multiple mechanisms to solubilize the compound. |
| Lipid-Based Formulations | Self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations can be explored. | These systems can encapsulate the lipophilic drug and form fine emulsions upon contact with aqueous physiological fluids, enhancing absorption. |
| Amorphous Solid Dispersions (ASDs) | Dispersing this compound in a polymer matrix to create an amorphous solid dispersion. | This prevents crystallization and can maintain a supersaturated state in solution, improving dissolution and absorption.[7] |
Quantitative Data on Solubility Enhancement Strategies for PROTACs
| PROTAC | Formulation Strategy | Solubility Enhancement | Reference |
| ARCC-4 | Amorphous Solid Dispersion (ASD) with HPMCAS | Pronounced supersaturation without precipitation | [7] |
| AZ1 | Amorphous Solid Dispersion (ASD) with HPMCAS | Up to 2-fold increase in drug supersaturation | [8] |
| Various | Use of co-solvents (e.g., PEG300, Tween80) | Enables higher concentration in final formulation | [1] |
| Various | Cyclodextrin Complexation (e.g., HP-β-CD) | Significantly improves aqueous solubility | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is approximately 891.01 g/mol .
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation for this compound (Intraperitoneal Injection)
This protocol is adapted from a published study and is intended as a starting point. Optimization may be required based on the specific experimental needs.
Materials:
-
This compound powder
-
DMSO
-
Ethanol
-
PEG300
-
Tween 80
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 10% (w/v) aqueous solution of HP-β-CD in sterile water.
-
Weigh the required amount of this compound and suspend it in a volume of DMSO equivalent to 10% of the final desired volume.
-
Add a volume of ethanol equivalent to 10% of the final desired volume.
-
Sonicate for 1 minute and vortex for 30 seconds.
-
Add a volume of PEG300 equivalent to 70% of the final desired volume and vortex for 30 seconds.
-
Add a volume of Tween 80 equivalent to 2% of the final desired volume and vortex for 30 seconds.
-
Finally, add the 10% aqueous HP-β-CD solution to reach the final desired volume and vortex thoroughly.
-
The final formulation should be a clear solution.
Visualizations
References
- 1. NU-223612 | PROTACs & Other Degraders | 2759420-43-2 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. medkoo.com [medkoo.com]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Mitigating potential cytotoxicity of NU223612 in normal cells
Welcome to the technical support center for NU223612, a potent proteolysis-targeting chimera (PROTAC) for the degradation of Indoleamine 2,3-dioxygenase 1 (IDO1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional PROTAC designed to selectively target the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) for degradation.[1][2] It functions by simultaneously binding to IDO1 and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex.[1][3] This proximity induces the ubiquitination of IDO1, marking it for degradation by the proteasome.[1] This approach eliminates both the enzymatic and non-enzymatic functions of IDO1, which are implicated in tumor immune evasion.[1][4]
Q2: What is the specificity of this compound?
A2: this compound has been shown to be highly selective for IDO1. Studies have demonstrated that it does not degrade Tryptophan 2,3-dioxygenase (TDO2), another key enzyme in tryptophan metabolism.[3] It effectively degrades IDO1 in various human cancer cell lines, as well as in peripheral blood mononuclear cells (PBMCs) from both glioblastoma (GBM) patients and non-GBM donors.[3]
Q3: What are the potential causes of cytotoxicity when using this compound in normal cells?
A3: While this compound is designed for selectivity, potential cytotoxicity in normal cells in vitro can arise from several factors:
-
On-target toxicity: Although IDO1 expression is low in most normal tissues, some cell types may express basal levels of IDO1.[3] Its degradation in these cells could potentially disrupt cellular homeostasis.
-
Off-target toxicity: At higher concentrations, PROTACs can sometimes induce the degradation of unintended proteins, leading to adverse effects.[5][6][7] Mass spectrometry-based proteomics is a valuable tool for identifying such off-target events.[5][6]
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations. It is crucial to include a vehicle control in all experiments to assess the impact of the solvent alone.[8]
-
Experimental artifacts: Factors such as low cell seeding density, improper handling, or contamination can lead to cell death that may be incorrectly attributed to the compound.[8]
Q4: I am observing a bell-shaped dose-response curve (the "hook effect") in my degradation experiments. What does this mean?
A4: The "hook effect" is a known phenomenon with PROTACs where degradation efficiency decreases at very high concentrations.[2][9] This occurs because the PROTAC saturates both the target protein (IDO1) and the E3 ligase (CRBN) independently, leading to the formation of non-productive binary complexes (IDO1-NU223612 and CRBN-NU223612) instead of the productive ternary complex.[2][10][11] This effect is a good indicator of a ternary complex-mediated mechanism. To avoid misinterpreting your data, it is essential to test a wide range of concentrations to identify the optimal degradation window.[2][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity observed at low concentrations in normal cells. | 1. Compound Purity: Contaminants in the compound stock may be toxic. 2. Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high for the specific cell line. 3. Cell Density: Low initial cell seeding density can make cells more susceptible to toxic effects.[8] | 1. Verify Purity: Ensure the this compound stock is of high purity. 2. Optimize Solvent: Titrate the solvent to determine the maximum non-toxic concentration for your cell line. Always include a vehicle-only control. 3. Optimize Seeding Density: Determine the optimal seeding density for your cell line in the chosen plate format to ensure cells are healthy and not overly sensitive. |
| Inconsistent cytotoxicity results between different assays (e.g., MTT vs. LDH). | Different Cellular Endpoints: Assays measure different markers of cell health. MTT measures metabolic activity, which can be affected without immediate cell death, while LDH release indicates loss of membrane integrity.[8] | Use Orthogonal Assays: Employ multiple cytotoxicity assays that measure different parameters (e.g., metabolic activity, membrane integrity, apoptosis via caspase activation) to gain a comprehensive understanding of the cytotoxic profile. |
| Difficulty distinguishing between cytotoxic and cytostatic effects. | Mechanism of Action: A compound can either kill cells (cytotoxic) or inhibit their proliferation without killing them (cytostatic). | Perform Cell Counting: Use a cell counting method like Trypan Blue exclusion. A decrease in the number of viable cells indicates a cytotoxic effect, while a plateau in cell number relative to controls suggests a cytostatic effect.[8] |
| High background or variable results in cytotoxicity assays. | 1. Assay Interference: Components in the media (e.g., phenol red, serum) can interfere with absorbance or fluorescence readings. 2. Uneven Cell Seeding: Inconsistent cell numbers across wells lead to variability. 3. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, altering concentrations.[1] | 1. Use Appropriate Controls: Include a "no-cell" control with media and the assay reagent to measure background. Consider using serum-free or phenol red-free media during the final assay steps if interference is suspected.[12] 2. Improve Seeding Technique: Ensure a single-cell suspension and proper mixing before and during plating. 3. Avoid Edge Wells: Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.[1] |
Data Presentation: Assessing Cytotoxicity in Normal Cell Lines
To systematically evaluate the potential cytotoxicity of this compound, it is recommended to test its effect on a panel of normal human cell lines. Below is a template for summarizing quantitative data from such experiments.
| Cell Line | Cell Type | This compound IC50 (µM) from MTT Assay | This compound LC50 (µM) from LDH Assay | Notes |
| hTERT-RPE1 | Retinal Pigment Epithelial | User-defined | User-defined | Represents a non-cancerous epithelial cell line. |
| HUVEC | Human Umbilical Vein Endothelial Cells | User-defined | User-defined | Relevant for assessing vascular effects.[13][14][15] |
| Primary Human Astrocytes | Astrocytes | User-defined | User-defined | Important for CNS applications, given this compound's use in glioblastoma models.[16][17][18] |
| HepG2 | Hepatocyte-derived | User-defined | User-defined | Standard for assessing potential liver toxicity. |
| HK-2 | Renal Proximal Tubule Epithelial | User-defined | User-defined | Standard for assessing potential kidney toxicity. |
| PBMCs | Peripheral Blood Mononuclear Cells | User-defined | User-defined | Represents primary immune cells.[3] |
-
IC50 (Inhibitory Concentration 50): Concentration at which 50% of cell metabolic activity is inhibited (e.g., via MTT assay).
-
LC50 (Lethal Concentration 50): Concentration at which 50% of cells are killed (e.g., via LDH release assay).
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[8][19]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570-590 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[4][12][20][21]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Prepare Controls:
-
Sample Collection: Centrifuge the 96-well plate at ~300 x g for 5 minutes.[12] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains substrate, cofactor, and a dye). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Reading: Incubate the plate at room temperature for 20-30 minutes, protected from light.[20] Add 50 µL of stop solution if required by the kit. Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
Protocol 3: Western Blot for IDO1 Degradation
This protocol confirms the degradation of the target protein IDO1.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[23]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[24]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against IDO1 (e.g., mouse monoclonal clone 1F8.2) overnight at 4°C.[25][26] Also probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: Kynurenine Measurement Assay
This assay measures the enzymatic activity of IDO1 by quantifying the production of its metabolite, kynurenine.
-
Sample Collection: Collect cell culture supernatant after treating cells with this compound.
-
Protein Precipitation: Add 30 µL of 30% trichloroacetic acid (TCA) to 60 µL of supernatant. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[27]
-
Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes to pellet the precipitated protein.[27]
-
Colorimetric Reaction: Transfer 70-80 µL of the resulting supernatant to a new 96-well plate. Add an equal volume of freshly prepared Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).[27]
-
Absorbance Reading: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 492 nm.[27] A standard curve using known concentrations of L-kynurenine should be prepared to quantify the results.
Visualizations
Caption: Mechanism of action for this compound PROTAC.
Caption: Experimental workflow for assessing and mitigating cytotoxicity.
References
- 1. researchhub.com [researchhub.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In leukemia, knock-down of the death inducer-obliterator gene would inhibit the proliferation of endothelial cells by inhibiting the expression of CDK6 and CCND1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flavonoids activated caspases for apoptosis in human glioblastoma T98G and U87MG cells but not in human normal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of Isolated Human Astrocytes from Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Astrocyte cultures from human embryonic brain: characterization and modulation of surface molecules by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 22. cellbiologics.com [cellbiologics.com]
- 23. origene.com [origene.com]
- 24. docs.abcam.com [docs.abcam.com]
- 25. Objective measurement and clinical significance of IDO1 protein in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubcompare.ai [pubcompare.ai]
- 27. www2.nau.edu [www2.nau.edu]
Technical Support Center: Enhancing NU223612 Delivery to the Central Nervous System
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of NU223612 to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to target and degrade the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3][4][5][6] IDO1 is a key immunosuppressive enzyme, and its degradation is a promising strategy in cancer immunotherapy, particularly for tumors like glioblastoma located within the CNS.[1][4][5][7] this compound functions by binding to both IDO1 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of IDO1.[4][5][8]
Q2: Does this compound cross the blood-brain barrier (BBB)?
Yes, preclinical studies have shown that this compound is capable of penetrating the blood-brain barrier.[1][3] However, research is ongoing to optimize its brain exposure and pharmacokinetic profile for improved therapeutic efficacy.[1][2]
Q3: What are the known binding affinities of this compound?
This compound binds to IDO1 with a dissociation constant (Kd) of 640 nM and to the CRBN E3 ligase with a Kd of 290 nM.[1][3]
Q4: In which cell types has this compound been shown to degrade IDO1?
This compound has demonstrated dose-dependent degradation of IDO1 in various human cancer cell lines, including glioblastoma (U87, GBM43, GBM6), pancreatic cancer (CD18, PANC-1), ovarian cancer (OVCAR5, SKOV3), and prostate cancer (PC3) cells.[1][2][3] It has also been shown to be effective in degrading IDO1 in patient-derived peripheral blood mononuclear cells (PBMCs).[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low brain-to-plasma concentration ratio of this compound | Poor BBB penetration | 1. Formulation with permeation enhancers: Co-administer with agents that transiently increase BBB permeability. 2. Nanoparticle encapsulation: Formulate this compound into nanoparticles to leverage endocytosis pathways across the BBB.[9] 3. Liposomal delivery: Encapsulate this compound in liposomes, potentially surface-modified with targeting ligands. |
| High efflux pump activity (e.g., P-glycoprotein) | 1. Co-administration with P-gp inhibitors: Use known P-glycoprotein inhibitors to reduce the efflux of this compound from the CNS.[10] 2. Formulation with Pluronics: Polymeric micelles like Pluronics can inhibit efflux transporters.[11] | |
| Variability in CNS delivery across subjects | Differences in BBB integrity | 1. Assess BBB integrity: Use imaging techniques like dynamic contrast-enhanced MRI (DCE-MRI) to assess BBB permeability in individual subjects. 2. Induce transient BBB disruption: Employ methods like focused ultrasound in combination with microbubbles to temporarily and locally open the BBB. |
| Rapid clearance from circulation, limiting time for CNS entry | Metabolic instability | 1. Pharmacokinetic modeling: Conduct detailed pharmacokinetic studies to understand the metabolism and clearance of this compound. 2. Structural modification: Future derivatives of this compound could be designed for improved metabolic stability.[1] |
Experimental Protocols
Protocol 1: Formulation of this compound in Pluronic Micelles
Objective: To enhance the CNS delivery of this compound by inhibiting P-glycoprotein efflux at the BBB using a Pluronic-based formulation.[11]
Materials:
-
This compound
-
Pluronic F-127
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10 kDa)
-
Magnetic stirrer
-
Sonicator
Methodology:
-
Dissolve Pluronic F-127 in cold PBS (4°C) to a concentration of 10% (w/v) with gentle stirring.
-
Once the Pluronic is fully dissolved, add this compound to the solution to achieve the desired final concentration.
-
Gently stir the mixture at 4°C for 2 hours to ensure complete dissolution of this compound.
-
Slowly bring the solution to room temperature. The solution should become a clear gel.
-
To remove any un-encapsulated this compound, dialyze the formulation against PBS at 4°C for 24 hours, with PBS changes every 4-6 hours.
-
The resulting micellar solution can be administered intravenously.
Protocol 2: In Vivo Evaluation of this compound CNS Delivery
Objective: To quantify the brain and plasma concentrations of this compound following systemic administration in a mouse model.
Materials:
-
C57BL/6 mice
-
This compound formulation (e.g., in DMSO/PEG300/Tween 80/saline)
-
Intraperitoneal (i.p.) injection supplies
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue homogenization equipment
-
LC-MS/MS system for quantification
Methodology:
-
Administer this compound to mice via intraperitoneal injection at the desired dose (e.g., 10, 25, 50 mg/kg).[1]
-
At predetermined time points post-injection (e.g., 1, 2, 4, 8, 24 hours), collect blood samples via retro-orbital bleeding or cardiac puncture.
-
Immediately following blood collection, perfuse the mice with ice-cold PBS to remove blood from the brain vasculature.
-
Harvest the brains and store them at -80°C until analysis.
-
Process the blood samples to separate plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract this compound from the plasma and brain homogenates using an appropriate organic solvent.
-
Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio at each time point.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC for IDO1 degradation.
Caption: Experimental workflow for enhancing and evaluating CNS delivery of this compound.
References
- 1. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NU-223612 | PROTACs & Other Degraders | 2759420-43-2 | Invivochem [invivochem.com]
- 4. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Strategies for enhanced drug delivery to the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Strategies to minimize NU223612 degradation by cellular proteases
Welcome to the technical support center for NU223612. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues encountered during experiments. The core function of this compound, a Proteolysis Targeting Chimera (PROTAC), is not to be degraded, but to induce the degradation of its target protein, Indoleamine 2,3-dioxygenase 1 (IDO1). This guide is structured to address challenges related to achieving optimal IDO1 degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional small molecule known as a PROTAC. It works by hijacking the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2] this compound simultaneously binds to the target protein, IDO1, and an E3 ubiquitin ligase called Cereblon (CRBN).[3][4] This proximity induces the formation of a ternary complex, leading to the poly-ubiquitination of IDO1.[3] The proteasome, a cellular complex that degrades proteins, then recognizes and degrades the ubiquitinated IDO1.[1][5] this compound itself is not consumed in this process and acts catalytically to induce the degradation of multiple IDO1 proteins.[6]
Q2: I am not observing IDO1 degradation after treating my cells with this compound. What are the potential causes?
A2: Several factors could contribute to a lack of IDO1 degradation. Follow this troubleshooting workflow:
-
Cellular Context:
-
IDO1 Expression: Confirm that your cell line expresses IDO1 at a detectable level. Basal expression can be low; stimulation with interferon-gamma (IFNγ) is often required to induce high levels of IDO1.[7]
-
CRBN Expression: this compound requires the E3 ligase CRBN to function. Verify that your cell line expresses sufficient levels of CRBN.
-
UPS Functionality: Ensure the ubiquitin-proteasome system in your cells is active.
-
-
Compound Integrity and Handling:
-
Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting into your cell culture medium. Precipitation can drastically reduce the effective concentration.
-
Storage: Store the compound as recommended by the supplier, typically at -20°C or -80°C, to prevent chemical degradation. Avoid repeated freeze-thaw cycles.[8]
-
-
Experimental Parameters:
-
Concentration (Dose-Response): You may be using a concentration that is too low. Perform a dose-response experiment (e.g., 0.01 µM to 30 µM) to determine the optimal concentration for your cell line.[4][7] Be aware of the "hook effect," where excessively high concentrations of a PROTAC can inhibit ternary complex formation and reduce degradation efficiency.[9]
-
Treatment Duration: Degradation is time-dependent. A typical treatment time is 24 hours, but kinetics can vary between cell lines.[4][9] Perform a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to find the optimal endpoint.
-
Q3: How can I confirm that the observed protein loss is due to CRBN-mediated proteasomal degradation?
A3: It is crucial to perform control experiments to validate the mechanism of action.
-
Proteasome Inhibition: Co-treat cells with this compound and a proteasome inhibitor, such as MG132. If this compound's effect is mediated by the proteasome, its ability to reduce IDO1 levels should be blocked or "rescued" in the presence of MG132.[3]
-
Ubiquitination Pathway Inhibition: Co-treat cells with an E1 ubiquitin-activating enzyme inhibitor, such as MLN4924 (Pevonedistat). This will block the first step of the ubiquitination cascade and should also prevent IDO1 degradation.[3]
-
CRBN Ligand Competition: Co-treat cells with this compound and an excess of a CRBN-binding molecule like pomalidomide or thalidomide. The competitor molecule will occupy CRBN, preventing this compound from binding and thus inhibiting IDO1 degradation.[3]
-
Target Ligand Competition: Co-treat with this compound and an excess of a competitive IDO1 inhibitor (the "warhead" portion of the PROTAC, such as BMS-986205). This should prevent this compound from binding to IDO1 and block degradation.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound activity reported in the literature. These values can serve as a benchmark for your experiments, though results may vary depending on the cell line and assay conditions.
Table 1: Degradation Potency (DC₅₀) of this compound in Glioblastoma (GBM) Cells
| Cell Line | DC₅₀ (µM) | Treatment Duration | Source |
| U87 | 0.3290 | 24 hours | [4][7] |
| GBM43 | 0.5438 | 24 hours | [4][7] |
DC₅₀ is the concentration of the compound that induces 50% degradation of the target protein.
Table 2: Binding Affinities (Kd) of this compound and Ternary Complex Stability
| Binding Interaction | Affinity (Kd) in nM | Ternary Complex Half-Life (t₁/₂) | Source |
| This compound to IDO1 | 640 | N/A | [4] |
| This compound to CRBN | 290 | N/A | [4] |
| IDO1-NU223612-CRBN Complex | 117 | 462 seconds | [3] |
These data indicate positive cooperativity in the formation of the ternary complex, which is a hallmark of an effective PROTAC.[3]
Experimental Protocols
Protocol 1: Western Blot Analysis of IDO1 Degradation
This protocol is for assessing the reduction in IDO1 protein levels following treatment with this compound.
-
Cell Seeding and Stimulation:
-
Seed cells (e.g., U87 glioblastoma) in 6-well plates to reach 70-80% confluency on the day of treatment.
-
If required for your cell line, stimulate cells with 50 ng/mL of IFNγ for 24 hours prior to treatment to induce IDO1 expression.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium, and add the medium containing the desired concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubate for the desired duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IDO1 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for IDO1 and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the IDO1 signal to the loading control signal for each sample.
-
Express the results as a percentage of the vehicle-treated control.
-
References
- 1. Targeted Protein Degradation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NU-223612 | PROTACs & Other Degraders | 2759420-43-2 | Invivochem [invivochem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. frontiersin.org [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Key Factors for the Stability of In Vitro Diagnostic Reagents: 3 Major Problems and Solutions-poclightbio.com [poclightbio.com]
- 9. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
Refining NU223612 treatment schedules for long-term efficacy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with the IDO1-targeting PROTAC®, NU223612. Our goal is to help you refine treatment schedules to achieve long-term efficacy in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of action for this compound?
A1: this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC).[1] It functions by simultaneously binding to Indoleamine 2,3-dioxygenase 1 (IDO1) and the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This binding event forms a ternary complex, which brings IDO1 into close proximity with the E3 ligase machinery.[2] The E3 ligase then tags IDO1 with ubiquitin, marking it for degradation by the cell's proteasome.[4][5] This process effectively eliminates the IDO1 protein, rather than just inhibiting its enzymatic function.[1][4]
Q2: What are the primary advantages of using this compound over a conventional small-molecule IDO1 enzyme inhibitor?
A2: Traditional IDO1 inhibitors block only the enzyme's catalytic activity (the conversion of tryptophan to kynurenine).[4][6] However, IDO1 also possesses non-enzymatic functions that contribute to immunosuppression, such as activating the NF-κB pathway.[2][7] These non-catalytic activities are not affected by enzyme inhibitors.[4] this compound overcomes this limitation by degrading the entire IDO1 protein, thereby neutralizing both its enzymatic and non-enzymatic pro-tumorigenic functions.[2][7][8] This comprehensive action may address why many traditional IDO1 inhibitors have failed to improve overall survival in clinical trials.[4][5]
Q3: What is the duration of IDO1 protein degradation following treatment with this compound?
A3: The effects of this compound are persistent. In cultured human glioblastoma cells, IDO1 protein degradation begins approximately 16 hours after treatment and can last for at least 96 hours.[2] Studies have shown that even after this compound is washed out of the culture media after 24 hours, the degradation of the IDO1 protein continues, suggesting long-lasting pharmacological effects from a single administration.[2]
Q4: In which experimental models and cell types has this compound demonstrated efficacy?
A4: this compound has shown broad applicability. It effectively degrades IDO1 in a dose-dependent manner in various human cancer cell lines, including glioblastoma (U87, GBM43, GBM6), pancreatic cancer (CD18, PANC-1), ovarian cancer (OVCAR5, SKOV3), and prostate cancer (PC3).[2][3] Its activity has also been confirmed in pediatric glioma cells (DIPG KNS42, DIPG007) and in peripheral blood mononuclear cells (PBMCs) from both glioblastoma patients and other individuals.[2][3] Furthermore, this compound is well-tolerated in mice, penetrates the blood-brain barrier, and provides a survival advantage in preclinical orthotopic glioblastoma models.[2][7]
Section 2: Troubleshooting Guide
Q: I am not observing significant IDO1 degradation after treating my cells with this compound. What are some possible causes?
A: This can be due to several factors. Please verify the following steps in your protocol:
-
IDO1 Expression Level: Basal IDO1 expression can be low in many cell lines.[5] Effective degradation requires a detectable level of the target protein.
-
Recommendation: Pre-stimulate cells with Interferon-gamma (IFNγ), a known inducer of IDO1 expression. A common starting point is 50 ng/mL for 24 hours before adding this compound.[3]
-
-
Compound Concentration and Treatment Duration: Degradation is dose and time-dependent.
-
Recommendation: Ensure you are using an appropriate concentration range. Significant degradation in U87 cells is seen at 100 nM, with a clear dose-response up to 10 μM.[3][9] The degradation process begins around 16 hours post-treatment, so ensure your endpoint is sufficient to observe the effect.[2]
-
-
Western Blot Protocol: Technical issues during protein analysis can mask the degradation effect.
-
Compound Integrity: Ensure your this compound stock solution is properly stored and has not degraded.
-
Recommendation: Prepare fresh dilutions from a validated stock for each experiment.
-
Q: My in vivo study is showing high toxicity or a lack of efficacy. What should I check?
A: In vivo experiments require careful planning and execution. Consider these points:
-
Vehicle Formulation: The solubility and stability of this compound in the vehicle are critical for delivery.
-
Recommendation: A commonly used vehicle for in vivo studies involves a multi-component system. For example, a stock solution in DMSO can be sequentially diluted in PEG300, Tween 80, and finally sterile water or saline to ensure solubility and biocompatibility.[9] Always prepare the formulation fresh before administration.
-
-
Dosing Schedule and Route: The dose and frequency must be optimized for the animal model.
-
Recommendation: A well-tolerated and effective regimen in C57BL/6 mice has been intraperitoneal (i.p.) injection at doses of 10-100 mg/kg, administered 5 days per week for 3 weeks.[2] No significant changes in body weight were reported with this schedule.[2] Start with a dose in this range, such as 25 mg/kg, and monitor the animals closely for any signs of toxicity.[2][9]
-
-
Blood-Brain Barrier Penetration: While this compound is designed to penetrate the blood-brain barrier, efficacy can be model-dependent.[2]
-
Recommendation: If working with intracranial tumors, confirm target engagement in the brain. After a treatment period, quantify this compound levels in brain homogenates and assess IDO1 protein levels directly in the tumor tissue via Western blot or immunohistochemistry.[2]
-
Section 3: Key Experimental Protocols
Protocol 1: In Vitro IDO1 Degradation Assay by Western Blot
-
Cell Plating: Seed human glioblastoma cells (e.g., U87-MG) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
IDO1 Induction: The following day, replace the medium with fresh medium containing 50 ng/mL of recombinant human IFNγ to induce IDO1 expression. Incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, and 10 μM). Remove the IFNγ-containing medium and add the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 μL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[2][3] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Extraction: Incubate the lysate on ice for 30 minutes. Clarify the lysate by centrifuging at 16,000 x g for 15 minutes at 4°C.[2][3]
-
Quantification: Determine the protein concentration of the supernatant using a bicinchoninic acid (BCA) assay.[2][3]
-
Western Blot: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel and transfer to a PVDF membrane.[3] Block the membrane and probe with primary antibodies for IDO1 and a loading control (e.g., β-actin). Follow with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: In Vivo Efficacy Study in an Orthotopic Glioblastoma Mouse Model
-
Animal Model: Use male C57BL/6 mice (6-8 weeks old).[2] Intracranially engraft luciferase-modified GL261 glioma cells to establish brain tumors.[2]
-
Tumor Monitoring: Monitor tumor growth via bioluminescence imaging.
-
Treatment Initiation: Once tumors are established (e.g., 3 weeks post-engraftment), randomize mice into treatment groups (vehicle and this compound).[2]
-
Compound Preparation & Administration: Prepare this compound in a suitable vehicle. Administer a dose of 25 mg/kg via intraperitoneal (i.p.) injection once daily, 5 days per week, for 3 weeks.[2]
-
Monitoring: Measure mouse body weight every 2-3 days to monitor for toxicity.[2] Continue to monitor tumor burden via imaging.
-
Endpoint Analysis: At the study endpoint, collect blood serum and brain tissue.
-
Survival Analysis: Monitor a separate cohort of animals for overall survival.
Section 4: Data Summary Tables
Table 1: Binding Affinities and Ternary Complex Characteristics
| Parameter | Compound/Complex | Affinity (Kd) | Source(s) |
| Binary Binding | This compound to IDO1 | 640 nM | [2][3][9] |
| Binary Binding | This compound to CRBN | 290 nM | [2][3] |
| Ternary Complex | IDO1-NU223612-CRBN | 117 nM | [2] |
| Cooperativity (α) | Ternary Complex Formation | 2.5 (Positive) | [2] |
Table 2: Recommended In Vitro Treatment Parameters
| Cell Line | IFNγ Stimulation | This compound Concentration | Treatment Duration | Expected Outcome | Source(s) |
| U87-MG (Human Glioblastoma) | 50 ng/mL for 24h | 0.1 - 10 µM | 24 - 96 hours | Dose-dependent IDO1 degradation | [2][3] |
| GBM43 (Human Glioblastoma) | 50 ng/mL for 24h | 0.1 - 10 µM | 24 hours | Dose-dependent IDO1 degradation | [3] |
| Various Cancer Lines | Recommended | 1 - 10 µM | 24 hours | IDO1 degradation | [2] |
| Human PBMCs | Recommended | 1 - 10 µM | 24 hours | IDO1 degradation | [2][3] |
Table 3: Example In Vivo Dosing Regimen (Mouse Model)
| Parameter | Details | Source(s) |
| Animal Model | C57BL/6 mice with intracranial GL261 glioma | [2] |
| Compound Dose | 10, 25, 50, or 100 mg/kg body weight | [2] |
| Administration Route | Intraperitoneal (i.p.) | [2] |
| Dosing Schedule | Once daily, 5 days/week | [2] |
| Treatment Duration | 3 weeks | [2] |
| Observed Toxicity | No significant body weight changes reported | [2] |
References
- 1. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 2. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. NU-223612 | PROTACs & Other Degraders | 2759420-43-2 | Invivochem [invivochem.com]
Validation & Comparative
A Comparative Analysis of NU223612 and Other IDO1 Inhibitors in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors for Glioblastoma Therapy, with a Focus on the PROTAC Degrader NU223612.
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. A key mechanism contributing to its poor prognosis is the profound immunosuppression within the tumor microenvironment. Indoleamine 2,3-dioxygenase 1 (IDO1), a tryptophan-catabolizing enzyme, has emerged as a critical mediator of this immune evasion. Upregulation of IDO1 in GBM and surrounding cells leads to the depletion of tryptophan and the accumulation of kynurenine, which collectively suppress T-cell function and promote a tolerogenic environment.[1][2] Consequently, inhibiting IDO1 has become a promising therapeutic strategy.
This guide provides a comparative overview of this compound, a novel proteolysis-targeting chimera (PROTAC) IDO1 degrader, and other notable small molecule IDO1 inhibitors that have been investigated for glioblastoma. We present a compilation of their performance based on available preclinical experimental data, detail the methodologies of key experiments, and visualize relevant biological pathways and experimental workflows.
Performance Comparison of IDO1 Inhibitors
The following tables summarize the quantitative data for this compound and other selected IDO1 inhibitors. It is important to note that these data are compiled from different studies and direct head-to-head comparisons in a single standardized model are limited.
In Vitro Potency and Efficacy
| Inhibitor | Type | Mechanism of Action | Cell Line(s) | IC50 / DC50 | Reference(s) |
| This compound | PROTAC Degrader | CRBN-mediated proteasomal degradation of IDO1 | U87, GBM43 | DC50: 0.329 µM (U87), 0.5438 µM (GBM43) | [3][4] |
| BGB-5777 | Small Molecule Inhibitor | Reversible enzyme inhibition | Recombinant human IDO1 | Low nanomolar IC50 | [5] |
| INCB024360 (Epacadostat) | Small Molecule Inhibitor | Reversible enzyme inhibition | HeLa, IDO1-transfected HEK293 | IC50: ~10 nM (human IDO1), 7.1 nM (HeLa) | [6][7][8] |
| Linrodostat (BMS-986205) | Small Molecule Inhibitor | Irreversible enzyme inhibition | IDO1-HEK293, HeLa | IC50: 1.1 nM (IDO1-HEK293), 1.7 nM (HeLa) | [1][9][10] |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration.
In Vivo Efficacy in Glioblastoma Mouse Models
| Inhibitor | Mouse Model | Treatment Regimen | Key Efficacy Outcome | Reference(s) |
| This compound | GL261-luc intracranial | 25 mg/kg, i.p., 5 days/week for 3 weeks | Increased median overall survival, with some mice surviving up to 45 days post-tumor injection. | [3] |
| BGB-5777 | GL261 intracranial | 100 mg/kg, BID, for 4 weeks (in combination with RT and anti-PD-1) | Median OS increased to 53 days (vs. 25 days for control). 33% durable survival (>150 days). | [5][11][12] |
| INCB024360 (Epacadostat) | GL261 intracranial | 300 mg/kg/day, p.o. (in combination with anti-PD-1) | 81% long-term survivors (>100 days) in combination group vs. 50% with anti-PD-1 alone. | [13] |
OS: Overall Survival; RT: Radiotherapy; i.p.: Intraperitoneal; p.o.: Per os (by mouth); BID: Twice daily.
Pharmacokinetics and Brain Penetration
| Inhibitor | Parameter | Value | Animal Model | Reference(s) |
| This compound | Brain Cmax | 2 µM | C57BL/6 Mice | [3] |
| Brain Half-life | 8.3 h | C57BL/6 Mice | [3] | |
| BGB-5777 | Brain-to-Plasma Ratio | 1.39 (1h), 1.39 (2h), 2.08 (4h) | C57BL/6 Mice | [5] |
| INCB024360 (Epacadostat) | Brain-to-Plasma Ratio | Lower than BGB-5777 | C57BL/6 Mice | [5] |
Cmax: Maximum concentration.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the IDO1 signaling pathway in glioblastoma, the mechanism of action of a PROTAC degrader, and a typical experimental workflow for evaluating IDO1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of IDO in brain tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. IDO1 inhibition synergizes with radiation and PD-1 blockade to durably increase survival against advanced glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Linrodostat - MedChem Express [bioscience.co.uk]
- 11. The immunosuppressive role of indoleamine 2, 3-dioxygenase in glioblastoma: mechanism of action and immunotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of NU223612 and First-Generation PROTACs in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the development of Proteolysis Targeting Chimeras (PROTACs) has opened new therapeutic avenues. This guide provides a detailed comparison of NU223612, a notable PROTAC targeting Indoleamine 2,3-dioxygenase 1 (IDO1), with first-generation PROTACs. We will delve into their efficacy, mechanisms of action, and the experimental protocols used for their evaluation, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the removal of target proteins rather than just inhibiting their function.
First-Generation PROTACs: The Foundation
The concept of PROTACs was first introduced in 2001, marking a paradigm shift in small molecule drug discovery. These early, or "first-generation," PROTACs were crucial in validating the therapeutic potential of this technology.
Key Characteristics:
-
Peptidic Nature: Many first-generation PROTACs incorporated peptide-based ligands to recruit E3 ligases like SCFβ-TRCP or VHL. While effective in proof-of-concept studies, this peptidic nature often resulted in poor cell permeability and low metabolic stability, limiting their therapeutic applicability.
-
Low Potency: These early PROTACs typically exhibited activity in the micromolar (µM) range.
-
Proof-of-Concept Targets: The initial targets for first-generation PROTACs included proteins like Methionine aminopeptidase-2 (MetAP-2), the Androgen Receptor (AR), and the Estrogen Receptor (ER).
This compound: A Modern PROTAC Targeting IDO1
This compound is a more recent, small-molecule PROTAC that targets IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism. Overexpression of IDO1 is implicated in tumor immune evasion, making it a prime target for cancer immunotherapy.
Mechanism of Action:
This compound employs a ligand for the Cereblon (CRBN) E3 ligase. By forming a ternary complex between IDO1 and CRBN, this compound facilitates the ubiquitination and subsequent proteasomal degradation of IDO1. This action is significant as it not only inhibits the enzymatic function of IDO1 but also eliminates its non-enzymatic scaffolding functions, which are also implicated in cancer progression.
Quantitative Comparison of Efficacy
The following table summarizes the key efficacy parameters of this compound and its successor, NU227326, in comparison to the general characteristics of first-generation PROTACs. Direct comparative studies with specific first-generation PROTACs are limited in the literature, hence a generalized comparison is presented.
| Feature | First-Generation PROTACs | This compound | NU227326 (Optimized Successor) |
| Target Examples | MetAP-2, AR, ER | IDO1 | IDO1 |
| E3 Ligase Recruited | SCFβ-TRCP, VHL | CRBN | CRBN |
| Chemical Nature | Often Peptidic | Small Molecule | Small Molecule |
| Cell Permeability | Generally Poor | Improved | Optimized for in vivo use |
| Potency (DC50) | Micromolar (µM) range | 0.3-0.5 µM in GBM cells[1] | 5 nM in human GBM cells[2][3] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and the methods to evaluate its efficacy, the following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for PROTAC evaluation.
Caption: IDO1 Signaling Pathway in Cancer.
Caption: Experimental Workflow for PROTAC Evaluation.
Detailed Experimental Protocols
Western Blot for Target Protein Degradation
This protocol is used to determine the half-maximal degradation concentration (DC50) of a PROTAC.
a. Cell Culture and Treatment:
-
Seed cancer cells (e.g., U87 glioblastoma) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC (e.g., this compound) in complete culture medium. A typical concentration range would be from 0.01 µM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Aspirate the old medium and add the medium containing the different PROTAC concentrations.
-
Incubate the cells for 24 hours at 37°C.
b. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-IDO1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit a dose-response curve to determine the DC50 value.
Cell Viability Assay (CCK-8)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a PROTAC on cell viability.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight.
-
Treat the cells with serial dilutions of the PROTAC, including a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
b. CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
c. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the PROTAC concentration and fit a dose-response curve to determine the IC50 value.
Conclusion
The evolution from first-generation, peptide-based PROTACs to small-molecule degraders like this compound represents a significant advancement in the field. This compound demonstrates superior potency, improved drug-like properties, and the ability to target both the enzymatic and non-enzymatic functions of IDO1, a clinically relevant cancer target. The continued optimization of PROTACs, as exemplified by the development of NU227326 with nanomolar efficacy, highlights the immense therapeutic potential of this modality. The experimental protocols detailed herein provide a framework for the robust evaluation of novel PROTACs, paving the way for the next generation of targeted protein degraders.
References
A Comparative Guide to the Mass Spectrometry Validation of NU223612-Induced IDO1 Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NU223612, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Indoleamine 2,3-dioxygenase 1 (IDO1), with other emerging alternatives. The data presented herein is supported by experimental findings, with a focus on mass spectrometry-based validation.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme, making it a prime target in cancer immunotherapy.[1] Traditional approaches have focused on inhibiting its enzymatic activity. However, the degradation of the entire IDO1 protein offers a more comprehensive approach to neutralize both its enzymatic and non-enzymatic functions.[1] This guide will delve into the specifics of this compound and compare its performance with its rationally optimized successor, NU227326, and a novel class of monovalent degraders known as iDegs.
Comparative Performance of IDO1 Degraders
The following tables summarize the quantitative data for this compound and its alternatives. It is important to note that while mass spectrometry is a powerful tool for proteomics, much of the publicly available data on the direct quantification of IDO1 degradation relies on methods such as Western Blotting and reporter assays. Mass spectrometry has been more frequently cited for pharmacokinetic analyses and for quantifying the downstream metabolic products of IDO1 activity, such as kynurenine.
Table 1: Quantitative Comparison of IDO1 Degraders
| Compound | Type | Target | E3 Ligase Recruited | DC50 (IDO1 Degradation) | Cell Line | Method | Reference |
| This compound | PROTAC | IDO1 | CRBN | 0.329 µM | U87 | Western Blot | [1] |
| 0.5438 µM | GBM43 | Western Blot | [1] | ||||
| NU227326 | PROTAC | IDO1 | CRBN | 10.4 nM | Human GBM | Not Specified | [2] |
| iDeg-6 | Monovalent Degrader | IDO1 | KLHDC3 (native) | 6.5 ± 3 nM | BxPC3 | Immunoblotting | [3] |
Table 2: Pharmacokinetic and Binding Affinity Data for this compound
| Parameter | Value | Tissue/System | Method | Reference |
| Binding Affinity (Kd) to IDO1 | 640 nM | In vitro | Not Specified | [1] |
| Binding Affinity (Kd) to CRBN | 290 nM | In vitro | Not Specified | [1] |
| Max Concentration (Cmax) | 2 µM | Brain Tissue (in vivo) | Mass Spectrometry | [1] |
| Half-life (t1/2) | 8.3 h | Brain Tissue (in vivo) | Mass Spectrometry | [1] |
| Max Concentration (Cmax) | 365 µM | Plasma (in vivo) | Mass Spectrometry | [1] |
| Half-life (t1/2) | 2.5 h | Plasma (in vivo) | Mass Spectrometry | [1] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of PROTAC-induced IDO1 degradation and a general workflow for its validation by mass spectrometry.
Caption: PROTAC-mediated degradation of IDO1.
Caption: Experimental workflow for MS validation.
Experimental Protocols
Targeted Proteomics for IDO1 Quantification by LC-MS/MS
This protocol outlines a targeted proteomics approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the absolute or relative quantification of IDO1 protein levels in cell lysates. This method offers high specificity and sensitivity.
1. Cell Culture and Treatment:
-
Culture human glioblastoma (GBM) cell lines (e.g., U87) in appropriate media.
-
Treat cells with this compound, NU227326, iDeg-6, or a vehicle control at various concentrations and for different time points.
2. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors to prevent protein degradation.
-
Quantify total protein concentration using a standard method (e.g., BCA assay).
3. Protein Digestion:
-
Take a standardized amount of protein from each sample.
-
Reduce disulfide bonds using DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using a sequence-grade protease, such as trypsin.
4. Peptide Preparation and Labeling (Optional, for relative quantification):
-
For relative quantification between different treatment groups, peptides can be chemically labeled with isobaric tags (e.g., TMT or iTRAQ).
-
Alternatively, for label-free quantification, this step is omitted. For absolute quantification, stable isotope-labeled synthetic peptides corresponding to unique IDO1 peptides are spiked into the samples at a known concentration.
5. LC-MS/MS Analysis:
-
Analyze the peptide mixtures using a high-resolution Orbitrap or triple quadrupole mass spectrometer coupled with a nano-liquid chromatography system.
-
For targeted analysis, program the mass spectrometer to specifically fragment and detect precursor ions of unique IDO1 peptides. This is known as Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM).
6. Data Analysis and Quantification:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Skyline).
-
Identify and quantify the signal intensities of the selected IDO1-specific peptides across different samples.
-
For relative quantification, compare the peptide intensities between treated and control groups. For absolute quantification, compare the intensity of the endogenous peptides to the spiked-in stable isotope-labeled standards.
-
The decrease in the abundance of IDO1-specific peptides in the treated samples compared to the control is indicative of protein degradation.
Conclusion
This compound is a potent PROTAC that effectively induces the degradation of IDO1. The development of its successor, NU227326, demonstrates a significant improvement in potency. Furthermore, the emergence of novel monovalent degraders like iDeg-6, which leverage the native E3 ligase for IDO1, presents an exciting alternative therapeutic strategy. While much of the direct degradation data is derived from immunoblotting, mass spectrometry remains a crucial tool for detailed pharmacokinetic analysis and for quantifying the downstream effects on the kynurenine pathway. The application of targeted proteomics by LC-MS/MS, as outlined in this guide, offers a highly specific and quantitative method to validate and compare the efficacy of these and future IDO1 degraders.
References
- 1. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSIG-33. A 2ND GENERATION IDO1 PROTEIN DEGRADER TO OVERCOME NON-ENZYME-MEDIATED IDO1-DEPENDENT IMMUNE SUPPRESSION FOR GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Monovalent Pseudo-Natural Product Degrader Class Supercharging Degradation of IDO1 by its native E3 KLHDC3 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of NU223612 and Other CRBN-Based PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the indoleamine 2,3-dioxygenase 1 (IDO1) degrader, NU223612, with other prominent CRBN-based Proteolysis Targeting Chimeras (PROTACs) targeting critical cancer-related proteins such as Cyclin-Dependent Kinase 2 (CDK2), CDK4/6, and Bromodomain and Extra-Terminal (BET) proteins. This analysis is supported by experimental data and detailed methodologies for key assays.
This guide will delve into the specifics of this compound and its optimized successor, NU227326, and compare their degradation efficiency with other notable CRBN-based PROTACs. The data presented is compiled from various scientific publications and is intended to provide a clear, comparative overview to aid in the design and evaluation of future protein degraders.
Quantitative Performance Analysis of CRBN-Based PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved). The following tables summarize the performance of this compound and other selected CRBN-based PROTACs.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | CRBN Ligand |
| This compound | IDO1 | U87 | 0.329 µM[1][2][3] | >90% (at 10 µM) | Pomalidomide-based |
| GBM43 | 0.5438 µM[1][2][3] | >90% (at 10 µM) | Pomalidomide-based | ||
| NU227326 | IDO1 | U87 | 5 nM[4] | >90% | Pomalidomide-based |
| Epacadostat-based PROTAC | IDO1 | HeLa | 2.8 µM[4] | Not Reported | Pomalidomide |
| Kymera Cpd I-2 | CDK2 | MKN1 | <100 nM[5] | >75%[5] | Pomalidomide-based |
| TMX-2172 | CDK2/CDK5 | Jurkat | ~250 nM (for CDK2) | Not Reported | Pomalidomide-based |
| Palbociclib-PROTAC (pal-pom) | CDK4/CDK6 | MDA-MB-231 | ~15 nM (CDK4), ~100 nM (CDK6) | Not Reported | Pomalidomide |
| BSJ-03-123 | CDK4/CDK6 | MDA-MB-231 | More effective than VHL-based PROTACs | Not Reported | Pomalidomide |
| dBET1 | BRD2/3/4 | MV4-11 | Not explicitly stated, but effective at nanomolar concentrations | >90% | Thalidomide-based |
| dBET6 | BRD4 | HEK293T | 6 nM | 97% | Thalidomide-based |
| ARV-771 (VHL-based for comparison) | BET proteins | 22Rv1 | <1 nM | Not Reported | VHL ligand |
Signaling Pathways
Understanding the signaling pathways affected by these PROTACs is crucial for predicting their therapeutic effects and potential side effects.
Caption: IDO1 Signaling Pathway and Inhibition by this compound.
Caption: CDK2 Signaling in G1/S Phase Transition and Targeting by PROTACs.
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are fundamental to the robust evaluation of PROTACs. Below are standardized methodologies for key assays used in the characterization of the PROTACs discussed in this guide.
Experimental Workflow: PROTAC Evaluation
Caption: General workflow for the evaluation of PROTAC efficacy.
Detailed Methodologies
1. Western Blot for Protein Degradation
-
Objective: To quantify the degradation of the target protein following PROTAC treatment.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The target protein levels are normalized to the loading control.
-
2. AlphaLISA for Ternary Complex Formation
-
Objective: To detect and quantify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Protocol:
-
Reagent Preparation: Prepare recombinant tagged target protein (e.g., GST-tagged), tagged E3 ligase complex (e.g., FLAG-His-tagged CRBN/DDB1), and the PROTAC at various concentrations.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase complex, and the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Addition of AlphaLISA Beads: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.
-
Incubation in the Dark: Incubate the plate in the dark to allow for bead-complex binding.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to observe the characteristic "hook effect," which is indicative of ternary complex formation.
-
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To assess the cytotoxic effect of the PROTAC on cells.
-
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion
This comparative guide highlights the performance of this compound in the context of other CRBN-based PROTACs. The provided data and protocols offer a framework for the evaluation and development of novel protein degraders. The continuous optimization of PROTACs, as exemplified by the development of NU227326 from this compound, underscores the potential of this therapeutic modality. Future research should focus on enhancing the potency, selectivity, and pharmacokinetic properties of CRBN-based PROTACs to translate their preclinical success into clinical applications.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Topical BET PROTACs for locally restricted protein degradation in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kymera Therapeutics discovers new CDK2 degradation inducers for cancer | BioWorld [bioworld.com]
- 4. rndsystems.com [rndsystems.com]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NU223612 and Epacadostat in IDO1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two distinct inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1): NU223612 and epacadostat. This analysis is based on their differing mechanisms of action and available experimental data.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 plays a significant role in tumor immune evasion.[1][2][3][4][5] This has made it an attractive target for cancer immunotherapy.[5] Epacadostat was a front-runner in the clinical development of IDO1 inhibitors, while this compound represents a novel approach to targeting this enzyme.
Mechanism of Action: Inhibition vs. Degradation
The most fundamental difference between epacadostat and this compound lies in their mechanisms of action. Epacadostat is a competitive inhibitor of the IDO1 enzyme, meaning it binds to the active site of the enzyme and blocks its ability to metabolize tryptophan.[4][6][7] In contrast, this compound is a proteolysis-targeting chimera (PROTAC).[8][9][10] A PROTAC is a heterobifunctional molecule that recruits a target protein (in this case, IDO1) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][10]
This distinction is critical because this compound not only inhibits the enzymatic function of IDO1 but also eliminates the protein entirely.[8][9] This has the potential to abrogate any non-enzymatic functions of IDO1, which have also been implicated in suppressing the anti-cancer immune response.[8][9]
Performance Data: A Comparative Overview
The following tables summarize the available quantitative data for this compound and epacadostat.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Epacadostat | Reference(s) |
| Target | IDO1 Protein Degradation | IDO1 Enzyme Inhibition | [8][9],[4][6][7] |
| DC₅₀ (U87 GBM cells) | 0.3290 µM | Not Applicable | [11] |
| DC₅₀ (GBM43 cells) | 0.5438 µM | Not Applicable | [11] |
| IC₅₀ (Human IDO1 Enzyme) | Not Directly Applicable (Degrader) | ~10 nM | [7][12] |
| IC₅₀ (Mouse IDO1 Enzyme) | Not Directly Applicable (Degrader) | 52.4 nM | [7] |
| Selectivity | Degrades IDO1 | >1000-fold selective for IDO1 over IDO2 and TDO | [8],[4][12] |
Table 2: Preclinical and Clinical Observations
| Feature | This compound | Epacadostat | Reference(s) |
| Mechanism | IDO1 Protein Degradation | Competitive IDO1 Inhibition | [8][9],[4][6][7] |
| Non-Enzymatic Function Inhibition | Yes, via protein degradation | No | [8][9] |
| In Vivo Efficacy (Preclinical) | Survival benefit in a mouse glioblastoma model | Antitumor activity, especially in combination with other immunotherapies | [8],[6] |
| Clinical Development Stage | Preclinical | Phase 3 (ECHO-301 trial halted) | [8],[3][6][12] |
| Key Clinical Finding | Not yet in clinical trials | Failed to improve progression-free survival in combination with pembrolizumab in melanoma (ECHO-301) | [8],[3][6][12] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for these inhibitors, the following diagrams are provided.
References
- 1. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. What is Epacadostat used for? [synapse.patsnap.com]
- 4. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? | Annual Reviews [annualreviews.org]
- 6. Epacadostat - Wikipedia [en.wikipedia.org]
- 7. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 8. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
Validating the On-Target Effects of NU223612: A Comparative Guide to CRISPR-Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of NU223612, a proteolysis-targeting chimera (PROTAC) designed to degrade Indoleamine 2,3-dioxygenase 1 (IDO1). A primary focus is placed on the application of CRISPR-Cas9 technology, with a comparative analysis of alternative approaches, supported by experimental data.
Introduction to this compound and the Imperative of On-Target Validation
This compound is a novel PROTAC that induces the degradation of IDO1, a key immunomodulatory enzyme.[1] IDO1 exerts its effects through both enzymatic and non-enzymatic functions.[2] The enzymatic activity of IDO1 catabolizes tryptophan into kynurenine, leading to an immunosuppressive tumor microenvironment.[3] Its non-enzymatic functions, which are less understood, are implicated in signaling pathways such as NF-κB.[2] Given that this compound is designed to eliminate the entire IDO1 protein, it is crucial to validate that its observed cellular effects are a direct consequence of IDO1 degradation. This on-target validation is a critical step in the preclinical development of this compound to ensure its specificity and to understand its mechanism of action.
Validating this compound with CRISPR-Cas9: A Powerful Approach
CRISPR-Cas9 technology offers a precise and permanent method to genetically ablate the target protein, providing a clean background to assess the on-target effects of a molecule.[4][5] By comparing the phenotypic and molecular effects of this compound in wild-type cells versus cells in which the IDO1 gene has been knocked out using CRISPR-Cas9, researchers can definitively attribute the drug's activity to its intended target.
Experimental Protocol: CRISPR-Cas9 Mediated Knockout of IDO1
A detailed protocol for generating an IDO1 knockout cell line using CRISPR-Cas9 is outlined below. This can be adapted for various cell lines relevant to the therapeutic application of this compound, such as glioblastoma cell lines.
1. Guide RNA (gRNA) Design and Cloning:
-
Design two to three single-guide RNAs (sgRNAs) targeting early exons of the IDO1 gene to ensure a functional knockout.[6] Online tools can be used for gRNA design, prioritizing high on-target scores and low off-target scores.
-
Synthesize and clone the designed gRNAs into a suitable Cas9 expression vector.[7] Commercially available kits provide vectors and reagents for this purpose.[6][8]
2. Transfection and Selection:
-
Transfect the chosen cell line with the Cas9-gRNA plasmid.[7] For hard-to-transfect cells, lentiviral delivery of the CRISPR-Cas9 machinery is a more efficient alternative.[9]
-
Select for transfected cells using an appropriate marker present on the vector (e.g., puromycin resistance).
3. Single-Cell Cloning and Expansion:
-
Isolate single cells from the selected population to establish clonal cell lines.[7] This is crucial as CRISPR-Cas9 editing can result in a heterogeneous population of cells with different edits.
-
Expand the single-cell clones to generate sufficient cell numbers for validation.
4. Validation of IDO1 Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from the clonal cell lines and sequence the targeted region of the IDO1 gene to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.[7]
-
Western Blot Analysis: Perform western blotting to confirm the absence of IDO1 protein expression in the knockout clones compared to wild-type cells.[7]
5. On-Target Validation of this compound:
-
Treat both wild-type and validated IDO1 knockout cell lines with a dose range of this compound.
-
Assess key downstream signaling events and phenotypic outcomes. For this compound, this would include:
-
Kynurenine Measurement: Measure kynurenine levels in the cell culture supernatant. A significant reduction in kynurenine should be observed in wild-type cells treated with this compound, while kynurenine levels should be basally low and unaffected by the compound in knockout cells.[2]
-
NF-κB Pathway Analysis: Analyze the phosphorylation status of key proteins in the NF-κB pathway, such as p65.[2] The effects of this compound on this pathway should be absent in the IDO1 knockout cells.
-
Cell Viability/Proliferation Assays: Evaluate the impact on cell growth or other relevant cancer phenotypes. The anti-proliferative or pro-apoptotic effects of this compound should be diminished or absent in the knockout cells.
-
Supporting Experimental Data
While a direct study utilizing CRISPR-Cas9 to validate this compound is not yet published, a study using siRNA-mediated knockdown of IDO1 provides strong analogous evidence. In this study, treatment of U87 glioblastoma cells with either IDO1 siRNA or this compound resulted in a similar decrease in the phosphorylation of the NF-κB p65 subunit.[2] In contrast, an enzymatic inhibitor of IDO1 did not affect p65 phosphorylation, indicating that the effect of this compound on the NF-κB pathway is a direct result of IDO1 protein degradation and not just the inhibition of its enzymatic activity.[2] This data strongly supports the on-target effect of this compound on the non-enzymatic signaling function of IDO1.
Caption: Methodologies for on-target validation of this compound.
The IDO1 Signaling Pathway
This compound, by degrading IDO1, impacts both its enzymatic and non-enzymatic signaling pathways. Understanding these pathways is crucial for interpreting the results of on-target validation experiments.
dot
Caption: Mechanism of action of this compound and its impact on IDO1 signaling.
Conclusion
Validating the on-target effects of this compound is paramount for its continued development. CRISPR-Cas9-mediated gene knockout represents the most definitive method for this purpose, providing a clear genetic background to dissect the specific consequences of IDO1 degradation. While time-intensive, the unequivocal nature of the data generated justifies its use. Alternative methods such as siRNA, CETSA, and chemical proteomics offer valuable, often more rapid, complementary approaches to build a comprehensive understanding of this compound's mechanism of action. A multi-faceted approach, combining genetic and biophysical/biochemical methods, will provide the highest level of confidence in the on-target activity of this promising therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO1 promotes CSFV replication by mediating tryptophan metabolism to inhibit NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. origene.com [origene.com]
- 7. genemedi.net [genemedi.net]
- 8. scbt.com [scbt.com]
- 9. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
NU223612: A Comparative Analysis of its Cross-reactivity with Other Dioxygenases
For Researchers, Scientists, and Drug Development Professionals
NU223612 is a novel proteolysis targeting chimera (PROTAC) designed to selectively target Indoleamine 2,3-dioxygenase 1 (IDO1) for degradation. As a potential therapeutic agent, understanding its selectivity is paramount. This guide provides a comparative analysis of the cross-reactivity of this compound with other key dioxygenases, supported by available experimental data and methodologies.
Executive Summary
This compound is built upon the highly selective IDO1 inhibitor, linrodostat (BMS-986205). Experimental data on linrodostat demonstrates its high specificity for IDO1, with no significant inhibitory activity against other closely related dioxygenases, namely Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 2 (IDO2). This suggests a favorable selectivity profile for this compound, minimizing the potential for off-target effects mediated by the inhibition or degradation of these other dioxygenases.
Cross-reactivity Data
The cross-reactivity of this compound is inferred from studies on its parent IDO1-targeting ligand, linrodostat (BMS-986205).
| Enzyme | Target of this compound | Reported Activity of Parent Molecule (Linrodostat) | Reference |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Yes | Potent and selective inhibitor | [1][2][3] |
| Tryptophan 2,3-dioxygenase (TDO) | No | No activity detected | [1][2] |
| Indoleamine 2,3-dioxygenase 2 (IDO2) | No | No activity detected (murine) | [1][2] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to assess the selectivity of IDO1 inhibitors like linrodostat, which are applicable to the evaluation of this compound.
Cellular Kynurenine Production Assay
This assay quantifies the enzymatic activity of IDO1, TDO, and IDO2 by measuring the production of their downstream metabolite, kynurenine.
-
Cell Lines: HEK293 cells engineered to overexpress human IDO1, TDO, or IDO2 are used. For endogenous expression, interferon-gamma (IFNγ)-stimulated HeLa cells (expressing IDO1) are often utilized.
-
Procedure:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
For IFNγ-inducible expression, cells are stimulated with IFNγ for a specified period.
-
Cells are then treated with varying concentrations of the test compound (e.g., this compound or linrodostat).
-
The enzymatic reaction is initiated by the addition of L-tryptophan.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured, typically using a colorimetric method involving Ehrlich's reagent or by LC-MS.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of kynurenine production (IC50) is calculated to determine its potency and selectivity.
Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the ability of a compound to restore T-cell proliferation in an immunosuppressive environment created by IDO1-expressing cells.
-
Cell Types:
-
Responder cells: T-cells isolated from peripheral blood mononuclear cells (PBMCs).
-
Stimulator cells: Allogeneic IDO1-expressing dendritic cells (DCs).
-
-
Procedure:
-
Responder T-cells are co-cultured with stimulator DCs.
-
The co-culture is treated with different concentrations of the test compound.
-
T-cell proliferation is measured after a defined incubation period, often using methods like BrdU incorporation or CFSE dilution assays.
-
-
Data Analysis: An increase in T-cell proliferation in the presence of the compound indicates its ability to overcome IDO1-mediated immunosuppression.
Western Blotting for IDO1 Degradation
This method is specific to PROTACs like this compound and directly measures the degradation of the target protein.
-
Cell Lines: Cancer cell lines known to express IDO1 (e.g., U87 glioblastoma cells) are stimulated with IFNγ to induce IDO1 expression.
-
Procedure:
-
IFNγ-stimulated cells are treated with various concentrations of this compound for different time points.
-
Cells are lysed, and total protein is extracted.
-
Protein concentrations are normalized.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for IDO1, followed by a secondary antibody.
-
Protein bands are visualized and quantified using a suitable imaging system.
-
-
Data Analysis: A decrease in the intensity of the IDO1 band indicates protein degradation. The concentration of the PROTAC that leads to 50% degradation (DC50) can be determined.
Signaling Pathways and Experimental Workflow
IDO1-Mediated Immunosuppression Pathway
IDO1 plays a crucial role in immune evasion by tumors through two primary mechanisms: tryptophan depletion and kynurenine production. Tryptophan depletion activates the GCN2 pathway, leading to T-cell anergy. Kynurenine and its metabolites act as ligands for the Aryl Hydrocarbon Receptor (AhR), promoting the differentiation of regulatory T-cells (Tregs) and suppressing effector T-cell function.
Caption: IDO1-mediated immunosuppression pathway.
Non-Enzymatic IDO1 Signaling
Beyond its catalytic activity, IDO1 has non-enzymatic functions that contribute to tumor progression, including the activation of the NF-κB signaling pathway.
Caption: Non-enzymatic signaling of IDO1 via NF-κB.
Experimental Workflow for this compound-mediated IDO1 Degradation
The following diagram illustrates the typical workflow to confirm the PROTAC activity of this compound.
References
A Head-to-Head Comparison of NU223612 and Checkpoint Inhibitors in Cancer Immunotherapy
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of cancer immunotherapy, researchers and drug development professionals are continuously seeking novel agents that can effectively modulate the immune system to combat malignancies. This guide provides a comprehensive comparison of a novel investigational agent, NU223612, and the established class of checkpoint inhibitors, focusing on their distinct immunomodulatory mechanisms, supported by preclinical experimental data.
Executive Summary
This guide delves into the mechanisms of action and preclinical efficacy of this compound, a proteolysis-targeting chimera (PROTAC) designed to degrade indoleamine 2,3-dioxygenase 1 (IDO1), and compares it with well-established checkpoint inhibitors that target the PD-1/PD-L1 and CTLA-4 pathways. While both approaches aim to reverse tumor-induced immune suppression, they do so through fundamentally different molecular mechanisms. This compound directly eliminates the immunosuppressive enzyme IDO1, thereby impacting both its enzymatic and non-enzymatic functions. In contrast, checkpoint inhibitors block inhibitory signaling pathways on T cells, "releasing the brakes" on the adaptive immune response. This comparison will aid researchers in understanding the unique attributes of each therapeutic strategy and their potential applications in oncology.
Introduction to the Competitors
This compound is a first-in-class PROTAC that targets IDO1 for ubiquitination and subsequent proteasomal degradation.[1] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[2] Its overexpression in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[2] This metabolic reprogramming suppresses the function of effector T cells and promotes the generation of regulatory T cells (Tregs).[3] Beyond its enzymatic role, IDO1 also possesses non-enzymatic scaffolding functions that can promote pro-tumorigenic signaling, such as the NF-κB pathway.[4] By inducing the degradation of the entire IDO1 protein, this compound aims to abrogate both the enzymatic and non-enzymatic immunosuppressive functions of IDO1.[1][4]
Checkpoint inhibitors are a class of monoclonal antibodies that have revolutionized cancer treatment.[5] They function by blocking the interaction between inhibitory checkpoint proteins and their ligands, thereby preventing the downregulation of T cell activity.[5] The most prominent targets are:
-
Programmed cell death protein 1 (PD-1) and its ligand PD-L1 : The PD-1/PD-L1 axis is a crucial pathway for inducing T cell exhaustion in peripheral tissues and the tumor microenvironment.[5]
-
Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) : CTLA-4 is a key negative regulator of T cell activation, primarily acting in the lymph nodes during the initial priming phase of the immune response.[6]
By blocking these interactions, checkpoint inhibitors restore the ability of the immune system to recognize and eliminate cancer cells.[5]
Mechanism of Action: A Visual Comparison
To illustrate the distinct signaling pathways targeted by this compound and checkpoint inhibitors, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of checkpoint inhibitors.
Quantitative Comparison of Immunomodulatory Effects
The following tables summarize key quantitative data from preclinical studies, highlighting the distinct endpoints used to evaluate the activity of this compound and checkpoint inhibitors. Direct head-to-head comparative studies are limited; therefore, data is presented for each agent based on available literature.
Table 1: In Vitro Effects of this compound
| Parameter | Assay | Cell Line(s) | Result | Citation(s) |
| IDO1 Protein Degradation | Western Blot | U87, GBM43 (Glioblastoma) | DC₅₀: 0.33 µM (U87), 0.54 µM (GBM43) | [4][7] |
| Western Blot | Various cancer cell lines (pancreatic, ovarian, prostate) | Dose-dependent degradation | [4][8] | |
| IDO1 Enzymatic Activity | Kynurenine Measurement | U87, GBM43 (Glioblastoma) | Dose-dependent decrease in kynurenine | [4][8] |
| Non-Enzymatic IDO1 Function | Western Blot (p-p65) | U87, GBM43 (Glioblastoma) | Decreased phosphorylation of NF-κB p65 | [4] |
| NF-κB Transcription Factor Assay | U87 (Glioblastoma) | Significant diminishment of NF-κB DNA binding | [4] |
Table 2: In Vitro Effects of Checkpoint Inhibitors
| Parameter | Assay | Cell Type(s) | Agent(s) | Result | Citation(s) |
| T Cell Proliferation | CFSE Dilution | Human PBMCs | Anti-PD-L1 | Strongly augmented T cell proliferation in response to tetanus toxoid | [9] |
| Human CD4+ T cells | Ipilimumab (anti-CTLA-4) | Reduced percentage of proliferating CD4+ T cells in response to tetanus toxoid | [6] | ||
| Cytokine Production | Multiplex Assay | Human PBMCs | Anti-PD-L1 | Greatly enhanced cytokine production in response to tetanus toxoid | [9] |
| Human PBMCs | Ipilimumab (anti-CTLA-4) | Significantly reduced cytokine production in response to tetanus toxoid | [6] | ||
| T Cell Activation Markers | Flow Cytometry (CD25, CD69) | Human CD4+ T cells | Not specified | Upregulation upon activation | [10][11] |
Table 3: In Vivo Antitumor Efficacy
| Agent | Mouse Model | Tumor Type | Key Finding(s) | Citation(s) |
| This compound | C57BL/6 mice with intracranial GL261-luc glioma | Glioblastoma | Increased median and long-term survival as monotherapy. | [4] |
| Pembrolizumab (anti-PD-1) | Humanized NSG mice with MDA-MB-231 breast cancer xenograft | Triple-Negative Breast Cancer | Significantly delayed tumor growth. | [12] |
| Pembrolizumab (anti-PD-1) | C57BL/6 hPD-1/PD-L1 knock-in mice with MC38 colon cancer | Colon Cancer | 94% tumor growth inhibition on day 17. | [5][13] |
| Ipilimumab (anti-CTLA-4) | Humanized NSG mice with A2058 melanoma xenograft | Melanoma | Delayed tumor growth and increased T cell expansion. | [14] |
| Ipilimumab (anti-CTLA-4) | Humanized CTLA-4 B6 mice with MC38 colon cancer | Colon Cancer | Eradicated tumors in 4 of 8 mice at 3 mg/kg. | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
This compound-Mediated IDO1 Degradation Assay
Caption: Experimental workflow for IDO1 degradation assay.
Protocol:
-
Cell Culture and Treatment: Human glioblastoma cells (e.g., U87 or GBM43) are cultured in appropriate media. To induce IDO1 expression, cells are stimulated with interferon-gamma (IFNγ, e.g., 50 ng/mL) for 24 hours. Subsequently, cells are treated with varying concentrations of this compound or vehicle control for another 24 hours.[4]
-
Protein Extraction: Cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors. The total protein concentration of the lysates is determined using a BCA assay.[4]
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for IDO1. A loading control antibody (e.g., anti-GAPDH) is also used to ensure equal protein loading.
-
Detection and Quantification: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the IDO1 bands is quantified using densitometry software and normalized to the loading control. The half-maximal degradation concentration (DC₅₀) can then be calculated.[4]
Kynurenine Measurement Assay
Protocol:
-
Sample Collection: Following treatment of IFNγ-stimulated cells with this compound or control, the cell culture supernatant is collected.[4]
-
Protein Precipitation: Trichloroacetic acid (TCA) is added to the supernatant to precipitate proteins. The mixture is incubated and then centrifuged to pellet the precipitated proteins.
-
Colorimetric Reaction: The clear supernatant is transferred to a new plate and mixed with Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid).[4]
-
Absorbance Measurement: After a short incubation period at room temperature, the absorbance of the resulting colored product is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.
-
Quantification: The concentration of kynurenine in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of kynurenine.
NF-κB p65 Phosphorylation Assay
Protocol:
-
Cell Treatment and Lysis: Cells are treated as described for the IDO1 degradation assay. Nuclear and cytoplasmic protein fractions are then extracted using a nuclear extraction kit.[4]
-
Western Blotting: Equal amounts of nuclear protein extracts are subjected to SDS-PAGE and Western blotting as described above.
-
Antibody Probing: The membrane is probed with a primary antibody specific for the phosphorylated form of the NF-κB p65 subunit (e.g., anti-phospho-p65 Ser536). An antibody for total p65 and a nuclear loading control (e.g., anti-HDAC2) are also used.[4]
-
Detection and Analysis: The levels of phosphorylated p65 are detected and quantified as described for the IDO1 Western blot.
T Cell Activation Assay
Caption: Experimental workflow for T cell activation assay.
Protocol:
-
Isolation and Labeling of T Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood. T cells can be used as a mixed population within PBMCs or purified. For proliferation assays, cells are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).[6][9]
-
T Cell Stimulation: T cells are stimulated with anti-CD3 and anti-CD28 antibodies to mimic T cell receptor (TCR) and co-stimulatory signals, or with a specific antigen (e.g., tetanus toxoid) in the presence of antigen-presenting cells.[6][9]
-
Treatment with Immunomodulators: Checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) or isotype control antibodies are added to the cell cultures at various concentrations.
-
Co-culture: The cells are cultured for a period of 3 to 7 days.
-
Analysis by Flow Cytometry:
-
Proliferation: The dilution of the CFSE dye, which is halved with each cell division, is measured by flow cytometry to determine the percentage of proliferating cells.[6]
-
Activation Markers: Cells are stained with fluorescently labeled antibodies against T cell activation markers, such as CD25 and CD69, and analyzed by flow cytometry.[10][11]
-
Cytokine Production: The culture supernatant can be collected and analyzed for the presence of cytokines (e.g., IFN-γ, IL-2) using methods like ELISA or multiplex bead arrays.[9]
-
Discussion and Future Directions
The data presented in this guide highlight the distinct and complementary approaches of this compound and checkpoint inhibitors in cancer immunotherapy.
This compound offers a novel strategy by directly targeting and eliminating the IDO1 protein. This has the dual benefit of blocking the immunosuppressive effects of tryptophan catabolism and inhibiting the non-enzymatic, pro-tumorigenic signaling of IDO1.[4] The preclinical data in glioblastoma models are promising and suggest that this approach could be effective in tumors where IDO1 is a key driver of immune evasion.[4]
Checkpoint inhibitors , on the other hand, have a broader effect on the adaptive immune system by removing inhibitory signals on T cells. Their clinical success in a wide range of cancers has established them as a cornerstone of modern oncology.[5] However, a significant portion of patients do not respond to checkpoint inhibitor monotherapy, and resistance can develop.
The distinct mechanisms of action of this compound and checkpoint inhibitors suggest a strong rationale for their use in combination. Preclinical studies have already shown that combining IDO1 inhibitors with checkpoint blockade can lead to synergistic antitumor effects.[3] By degrading IDO1, this compound could potentially enhance the efficacy of checkpoint inhibitors by creating a more favorable tumor microenvironment for T cell infiltration and function. Future preclinical and clinical studies should focus on directly comparing the immunomodulatory effects of this compound and checkpoint inhibitors in the same tumor models and exploring the optimal combination strategies to maximize antitumor immunity.
Disclaimer: this compound is an investigational compound and is not approved for any clinical use. The information provided in this guide is for research and informational purposes only.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Frontiers | Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CTLA-4 antibody ipilimumab negatively affects CD4+ T-cell responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NU-223612 | PROTACs & Other Degraders | 2759420-43-2 | Invivochem [invivochem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis [ouci.dntb.gov.ua]
- 12. Humanized mice in studying efficacy and mechanisms of PD-1-targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. southernresearch.org [southernresearch.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ascopubs.org [ascopubs.org]
A Head-to-Head Comparison: The Rationally Optimized IDO1 PROTAC NU227326 Demonstrates Superior Potency Over its Predecessor, NU223612
For Immediate Release
A new-generation proteolysis targeting chimera (PROTAC), NU227326, has been developed through rational optimization of its parent compound, NU223612. Both molecules are designed to induce the degradation of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunosuppressive enzyme implicated in glioblastoma and other cancers. This guide provides a comprehensive comparison of the two PROTACs, highlighting the significant improvements achieved with NU227326.
Indoleamine 2,3-dioxygenase 1 (IDO1) plays a critical role in tumor immune evasion through both its enzymatic activity, which involves the catabolism of tryptophan, and its non-enzymatic signaling functions that promote an immunosuppressive tumor microenvironment.[1][2] Traditional IDO1 inhibitors have focused solely on blocking its enzymatic function and have shown limited success in clinical trials.[3] PROTACs like this compound and NU227326 offer a novel therapeutic strategy by targeting the IDO1 protein for complete degradation, thereby inhibiting both its enzymatic and non-enzymatic activities.[3][4]
Quantitative Performance: A Leap in Potency
Experimental data demonstrates a substantial increase in the potency of NU227326 compared to this compound in inducing IDO1 degradation in human glioblastoma (GBM) cells.
| Compound | DC50 in U87 GBM Cells | Fold Improvement (approx.) | Reference |
| This compound | 0.329 µM | - | [5] |
| NU227326 | 5 nM | ~66x | [6] |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Mechanism of Action: Targeted Degradation via the Ubiquitin-Proteasome System
Both this compound and NU227326 function by hijacking the cell's natural protein disposal system. These heterobifunctional molecules simultaneously bind to the IDO1 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the tagging of IDO1 with ubiquitin, marking it for degradation by the proteasome.
The IDO1 Signaling Pathway: A Dual Threat
IDO1 contributes to an immunosuppressive tumor microenvironment through two distinct mechanisms. The development of PROTACs that can eliminate the IDO1 protein entirely is a significant advancement in overcoming both of these immunosuppressive functions.
In Vivo Efficacy
Studies have demonstrated that this compound provides a survival benefit in mice with well-established intracranial brain tumors.[7] While direct comparative in vivo data for NU227326 is emerging, its significantly enhanced in vitro potency strongly suggests the potential for superior in vivo activity. Systemic administration of NU227326 has been shown to lead to a significant decrease in intra-glioblastoma IDO1 protein levels in vivo.[6]
Experimental Protocols
The following outlines the general methodologies used to evaluate and compare this compound and NU227326.
IDO1 Degradation Assay (Western Blot)
This assay is used to visually and semi-quantitatively assess the degradation of the IDO1 protein.
Protocol Steps:
-
Cell Culture: Human glioblastoma cells (e.g., U87) are cultured in appropriate media.[7]
-
IDO1 Induction: Cells are treated with interferon-gamma (IFNγ) to induce the expression of the IDO1 protein.[7]
-
PROTAC Treatment: The cells are then treated with a range of concentrations of either this compound or NU227326 for a specified period (e.g., 24 hours).[7]
-
Protein Extraction: The cells are lysed to release their protein content.
-
SDS-PAGE: The protein lysates are run on a polyacrylamide gel to separate the proteins based on their size.
-
Western Blotting: The separated proteins are transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to IDO1, followed by a secondary antibody that allows for visualization. A loading control antibody (e.g., anti-GAPDH) is also used to ensure equal protein loading.
-
Analysis: The protein bands are visualized, and their intensity is quantified to determine the extent of IDO1 degradation at each PROTAC concentration.
HiBiT-based Degradation Assay for DC50 Determination
This is a quantitative, luminescence-based assay for determining the potency (DC50) of the PROTACs.
Protocol Steps:
-
Cell Line Engineering: A HiBiT tag (a small peptide) is inserted into the endogenous IDO1 gene in a glioblastoma cell line using CRISPR/Cas9. These cells also express the LgBiT protein. When HiBiT and LgBiT are in proximity, they form a functional NanoLuc luciferase.[8][9]
-
Cell Plating: The engineered cells are plated in a multi-well plate.[8]
-
PROTAC Addition: Serial dilutions of this compound or NU227326 are added to the wells.[8]
-
Luminescence Measurement: A substrate for the NanoLuc luciferase is added, and the luminescence is measured over time. A decrease in luminescence corresponds to the degradation of the HiBiT-tagged IDO1 protein.[8]
-
DC50 Calculation: The luminescence data is used to generate dose-response curves, from which the DC50 value for each compound is calculated.[8]
Conclusion
The rational optimization of this compound has led to the development of NU227326, a significantly more potent IDO1-degrading PROTAC. With a DC50 in the low nanomolar range, NU227326 represents a promising next-generation therapeutic candidate for glioblastoma and other cancers characterized by IDO1-mediated immune suppression. Its ability to efficiently induce the degradation of IDO1 at much lower concentrations than its predecessor suggests the potential for improved efficacy and a better therapeutic window in future clinical applications. Further in vivo studies directly comparing the two compounds will be crucial to fully elucidate the therapeutic advantages of NU227326.
References
- 1. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSIG-33. A 2ND GENERATION IDO1 PROTEIN DEGRADER TO OVERCOME NON-ENZYME-MEDIATED IDO1-DEPENDENT IMMUNE SUPPRESSION FOR GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. promega.com [promega.com]
- 9. Target Degradation [promega.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of NU223612
For researchers, scientists, and professionals in drug development, the safe handling and disposal of investigational compounds like NU223612 are paramount. This guide provides essential safety and logistical information, focusing on the proper disposal procedures for this compound, a research-grade PROTAC (Proteolysis Targeting Chimera). Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Safety and Handling Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from suppliers and general chemical safety protocols allows for the compilation of essential handling and storage data. One supplier indicates that this compound is shipped as a non-hazardous chemical under ambient temperatures[1]. However, as with any research compound with limited safety data, it is prudent to handle it with care.
| Parameter | Recommendation | Source |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. | [1] |
| Short-Term Storage | Dry, dark, and at 0 - 4°C for days to weeks. | [1] |
| Long-Term Storage | -20°C for months to years. | [1] |
| Shelf Life | >2 years if stored properly. | [1] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE, including safety glasses, lab coat, and gloves. | General Laboratory Practice |
| Usage | For research use only, not for human or veterinary use. | [1] |
Experimental Protocol: Disposal of this compound
The following is a generalized, step-by-step protocol for the proper disposal of this compound, based on established guidelines for laboratory chemical waste management. This procedure should be adapted to comply with the specific regulations of your institution and local authorities.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware, as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed. It is best practice to collect different types of chemical waste in separate, compatible containers.
2. Waste Collection:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.
-
Liquid Waste: Collect solutions containing this compound in a labeled, leak-proof, and chemically compatible container. Ensure the container is appropriate for the solvents used.
-
Contaminated Labware: Dispose of items such as pipette tips, tubes, and gloves that are contaminated with this compound as solid chemical waste. Place sharp items in a designated sharps container.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of a mixture, including solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container.
4. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Provide secondary containment to prevent spills.
5. Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
By following these procedures, you contribute to a safe and compliant laboratory environment, building trust in your commitment to safety beyond the product itself.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
